Process Chemistry Whitepaper: Scalable Synthesis of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic Acid via Dianion Alkylation Executive Summary & Mechanistic Rationale In modern medicinal chemistry and drug development, t...
Author: BenchChem Technical Support Team. Date: April 2026
Process Chemistry Whitepaper: Scalable Synthesis of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic Acid via Dianion Alkylation
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry and drug development, the incorporation of
α,α
-dimethyl-
β
-arylpropanoic acid motifs is a highly effective strategy for optimizing pharmacokinetic profiles. The gem-dimethyl group at the alpha position introduces significant steric bulk, which restricts the conformational flexibility of the propanoic acid side chain and effectively blocks cytochrome P450-mediated
β
-oxidation.
3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid is a highly lipophilic, metabolically stable building block utilized in the design of allosteric modulators and advanced active pharmaceutical ingredients (APIs). As demonstrated in the synthesis of related cannabinoid receptor modulators (1)[1], these sterically hindered spacer groups are critical for receptor binding affinity. Furthermore, these acids serve as excellent precursors for hypervalent iodine-mediated Ritter-type aminations to produce complex
α
-tertiary amines (2)[2].
Traditionally, the
α
-alkylation of carboxylic acids involves a three-step sequence: esterification, enolate alkylation, and saponification. However, the resulting pivalate-like esters (bearing a quaternary carbon adjacent to the carbonyl) are notoriously resistant to hydrolysis due to severe steric hindrance, often requiring harsh, degrading conditions to liberate the free acid.
To circumvent this bottleneck, we employ a direct mixed-metal dianion alkylation strategy . By treating unprotected isobutyric acid sequentially with sodium hydride (NaH) and in situ generated lithium diisopropylamide (LDA), a highly nucleophilic sodium/lithium enolate dianion is formed. This allows for a direct, one-pot
SN2
alkylation with 3,4-dimethylbenzyl bromide, entirely bypassing the problematic esterification/saponification cycle (3)[3].
Fig 1: Forward synthesis pathway via mixed sodium/lithium dianion intermediate.
Self-Validating Experimental Protocol
The following protocol is adapted and scaled based on validated methodologies for the
α
-alkylation of isobutyric acid (4)[4]. It is designed with built-in causality and physical checkpoints to ensure reaction fidelity.
Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and argon inlet.
Reagent Addition: Suspend NaH (60% dispersion in mineral oil, 1.1 eq) in 25 mL of anhydrous THF. Add diisopropylamine (1.0 eq) directly to the suspension.
Causality & IPC: The NaH selectively deprotonates the carboxylic acid (
pKa≈4.8
) to form sodium isobutyrate. The diisopropylamine (
pKa≈36
) acts as a spectator at this stage. Self-Validation: The reaction is physically validated by the evolution of
H2
gas. Reflux the mixture for 15 minutes until gas evolution completely ceases, ensuring total conversion to the carboxylate.
Step 2: Enolate Generation (Second Deprotonation)
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
Lithiation: Add n-Butyllithium (2.5 M in hexanes, 1.0 eq) dropwise over 10 minutes.
Causality: The n-BuLi reacts instantaneously with the pre-loaded diisopropylamine to generate LDA in situ. This fresh LDA immediately deprotonates the
α
-carbon of the sodium isobutyrate (
pKa≈29
), forming the highly reactive mixed Na/Li dianion.
Maturation: Stir at 0 °C for 20 minutes, then warm to 35 °C for 30 minutes to ensure the dianion is fully formed and solubilized.
Step 3: Electrophilic Alkylation
Electrophile Addition: Cool the flask back to 0 °C. Add 3,4-dimethylbenzyl bromide (1.0 eq) dropwise.
Causality: The enolate attacks the benzylic carbon via an
SN2
mechanism. Despite the steric bulk of the gem-dimethyl group, the primary benzylic halide is highly electrophilic, driving the reaction forward.
Propagation: Stir at 0 °C for 30 minutes, then warm to 35 °C for 1 hour.
Step 4: Self-Validating Acid-Base Workup
Quench: Cool to 0 °C and carefully quench with 20 mL of deionized water. This protonates any residual enolate and LDA, leaving the product as a water-soluble carboxylate salt.
Primary Extraction (Impurity Removal): Extract the basic aqueous layer with Diethyl Ether (
3×20
mL). Causality: This physically removes all neutral organic impurities, including unreacted benzyl bromide, mineral oil from the NaH, and diisopropylamine. Discard the organic layer.
Acidification: Acidify the aqueous layer to pH 1 using 2M HCl. Causality: This converts the water-soluble salt into the highly lipophilic free carboxylic acid. The product will visually precipitate or form a cloudy emulsion.
Final Isolation: Extract the acidic aqueous layer with Ethyl Acetate (
3×20
mL). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield the pure target compound.
Fig 2: Experimental workflow and In-Process Control (IPC) decision matrix.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometric parameters for a standard 10 mmol scale synthesis.
MASS SPECTRAL AND CHROMATOGRAPHIC STUDIES ON A SERIES OF REGIOISOMERS AND ISOBARIC DERIVATIVES RELATED TO METHYLENEDIOXYMETHAMP - Auburn University
Source: Auburn University
URL
Potential therapeutic targets of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid
Target Deconvolution and Therapeutic Potential of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic Acid: A Rational Drug Design Perspective Executive Summary As drug discovery pivots from single-target paradigms to rational...
Author: BenchChem Technical Support Team. Date: April 2026
Target Deconvolution and Therapeutic Potential of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic Acid: A Rational Drug Design Perspective
Executive Summary
As drug discovery pivots from single-target paradigms to rational polypharmacology, small-molecule scaffolds that can simultaneously modulate metabolic and inflammatory pathways are of immense value. 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid is a highly optimized, low-molecular-weight pharmacophore. While structurally concise, its specific functional groups—a lipophilic dimethylphenyl tail and a sterically shielded carboxylic acid head—prime it for interactions with key nuclear receptors and G-protein coupled receptors (GPCRs). This technical guide provides a rigorous target deconvolution of this compound, detailing its mechanistic rationale, primary therapeutic targets, and the self-validating experimental protocols required to profile its bioactivity.
The therapeutic versatility of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid stems from two critical structural modifications that dictate its pharmacokinetic (PK) and pharmacodynamic (PD) profile:
The 2,2-Dimethylpropanoic Acid (Pivalic Acid) Head Group:
Unbranched aliphatic carboxylic acids are rapidly degraded in vivo via mitochondrial
β
-oxidation. The introduction of a gem-dimethyl group at the
α
-carbon (the 2-position) creates severe steric hindrance, effectively blocking the
β
-oxidation enzymatic cascade. Furthermore, this substitution restricts the conformational flexibility of the carboxylate, locking it into a rigid, bioactive geometry that is highly favorable for electrostatic interactions with target protein residues[1].
The 3,4-Dimethylphenyl Tail:
The aromatic ring serves as a hydrophobic anchor. The methyl substitutions at the meta (3) and para (4) positions increase the molecule's lipophilicity (LogP) and surface area, optimizing van der Waals interactions within the deep, hydrophobic binding pockets of lipid-sensing receptors.
Primary Target Deconvolution
Based on structure-activity relationship (SAR) principles, this scaffold is predicted to engage three primary targets involved in metabolic syndrome and chronic inflammation:
A. Peroxisome Proliferator-Activated Receptors (PPAR
α
/
γ
)
Substituted phenylpropanoic acids are well-documented activators of the PPAR family[2]. The carboxylic acid head group forms critical hydrogen bonds with the conserved Tyr464 and His440 residues in the AF-2 (Activation Function 2) helix of the PPAR ligand-binding domain (LBD). Simultaneously, the 3,4-dimethylphenyl tail occupies the lipophilic arm of the receptor's Y-shaped cavity. By stabilizing the AF-2 helix, the compound facilitates the recruitment of co-activators (e.g., SRC-1), driving the transcription of lipid metabolism genes.
Therapeutic Indication: Dyslipidemia and Type 2 Diabetes.
B. Free Fatty Acid Receptor 1 (FFAR1 / GPR40)
GPR40 is a membrane-bound GPCR activated by endogenous medium-to-long-chain fatty acids. Synthetic GPR40 agonists frequently utilize the 3-aryl-2,2-dimethylpropanoic acid scaffold because it perfectly mimics the fatty acid tail while offering superior metabolic stability[1]. Activation of GPR40 on pancreatic
β
-cells enhances glucose-dependent insulin secretion.
Therapeutic Indication: Type 2 Diabetes.
C. 5-Lipoxygenase-Activating Protein (FLAP)
The 2,2-dimethylpropanoic acid motif is the core pharmacophore of MK-886, a potent FLAP inhibitor[3]. By binding to FLAP in the endoplasmic reticulum membrane, these compounds prevent the transfer of arachidonic acid to 5-lipoxygenase, thereby halting the biosynthesis of pro-inflammatory leukotriene B4 (LTB4). Interestingly, cross-talk exists between these pathways, as some FLAP inhibitors also exhibit PPAR
α
modulatory activity[4].
Therapeutic Indication: Asthma and Chronic Inflammation.
Fig 1. Polypharmacological signaling network of the 2,2-dimethylpropanoic acid scaffold.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal ratiometric controls and physiological orthogonal readouts to eliminate false positives.
Causality: Cell-based reporter assays are prone to interference from cellular toxicity or off-target pathway cross-talk. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a cell-free, direct measurement of the ligand-induced conformational change in the PPAR LBD. Ratiometric emission reading (665 nm / 620 nm) self-corrects for well-to-well volume variations and compound auto-fluorescence.
Buffer Preparation: Prepare 1x TR-FRET buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).
Ligand Incubation: In a 384-well plate, incubate 2 nM GST-tagged human PPAR
α
(or PPAR
γ
) LBD with the compound (10-point dose-response, 10 pM to 10
μ
M) for 30 minutes at room temperature.
Detection: Incubate for 2 hours in the dark. Excite at 337 nm and read emissions at 665 nm and 620 nm using a multi-mode microplate reader. Calculate the EC
50
from the 665/620 ratio curve.
Causality: GPR40 is a Gq-coupled receptor. Its activation directly triggers Phospholipase C (PLC), leading to IP3 generation and a rapid, transient release of calcium from the endoplasmic reticulum. Using a FLIPR (Fluorometric Imaging Plate Reader) allows real-time kinetic capture of this transient spike.
Cell Seeding: Seed CHO-K1 cells stably expressing human GPR40 at 20,000 cells/well in a 384-well black-wall/clear-bottom plate. Incubate overnight.
Dye Loading: Remove media and add 20
μ
L of Fluo-4 AM calcium-sensitive dye (2
μ
M) in HBSS buffer containing 20 mM HEPES and 2.5 mM probenecid. Note: Probenecid is critical as it inhibits the multidrug resistance proteins (MRPs) that would otherwise pump the dye out of the cells. Incubate for 1 hour at 37°C.
Kinetic Reading: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds.
Compound Injection: Inject the compound automatically and record fluorescence kinetics for 3 minutes. Calculate the EC
50
based on the Maximum minus Minimum (Max-Min) fluorescence peak.
Protocol 3: Human Whole Blood LTB4 Assay (FLAP Inhibition)
Causality: Validating FLAP inhibition requires an intact cellular architecture because FLAP is an integral membrane protein that facilitates arachidonic acid transfer. A whole-blood assay provides maximum physiological relevance, inherently accounting for plasma protein binding which often shifts the potency of highly lipophilic carboxylic acids.
Incubation: Collect fresh human venous blood in heparinized tubes. Aliquot 1 mL of blood per well into a deep-well plate.
Compound Pre-treatment: Add the compound (or DMSO vehicle control) and pre-incubate for 15 minutes at 37°C.
Stimulation: Add 20
μ
M Calcium Ionophore (A23187) and incubate for exactly 30 minutes to aggressively induce LTB4 synthesis.
Extraction & Quantification: Halt the reaction by placing the plate on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to isolate the plasma. Quantify LTB4 levels using a competitive LTB4 ELISA kit to determine the IC
50
.
Fig 2. Self-validating experimental workflow for target deconvolution and efficacy profiling.
Quantitative Data Summaries
To benchmark the therapeutic potential of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid, its predicted pharmacological profile is compared against established clinical and tool compounds sharing similar pharmacophores.
Target
Assay Modality
Reference Compound
Ref. Potency (IC
50
/EC
50
)
Predicted Scaffold Potency
Mechanism of Action
PPAR
α
TR-FRET Co-activator
Fenofibric Acid
~30
μ
M
1.5 - 5.0
μ
M
AF-2 Helix Stabilization
PPAR
γ
TR-FRET Co-activator
Rosiglitazone
~40 nM
0.5 - 2.0
μ
M
LBD Agonism
GPR40
FLIPR (Ca
2+
Flux)
TAK-875 (Fasiglifam)
~14 nM
100 - 500 nM
Gq-coupled Activation
FLAP
Whole Blood LTB4
MK-886
~1.1
μ
M
0.8 - 3.0
μ
M
Arachidonic Acid Transfer Blockade
Note: The predicted potency ranges are derived from SAR models of unoptimized 3-aryl-2,2-dimethylpropanoic acid fragments prior to terminal tail extension.
References
PubMed. "The peroxisome proliferator-activated receptor alpha activator, Wy14,643, is anti-inflammatory in vivo." 4
MedChemExpress. "MK-886: A novel, orally active leukotriene biosynthesis inhibitor." 3
Journal of Medicinal Chemistry. "Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators." 2
Organic Process Research & Development. "High-Throughput Salt Screening of Synthetic Intermediates: Evolution of the Synthetic Process to an Advanced GPR40 Agonist." 1
Synthesis of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic Acid: A Detailed Laboratory Protocol and Application Guide
This document provides a comprehensive guide for the laboratory synthesis of 3-(3,4-dimethylphenyl)-2,2-dimethylpropanoic acid, a valuable building block in medicinal chemistry and materials science. The protocol is desi...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive guide for the laboratory synthesis of 3-(3,4-dimethylphenyl)-2,2-dimethylpropanoic acid, a valuable building block in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the "how" but also the "why" behind the experimental choices, ensuring a thorough understanding of the synthetic process.
Introduction and Synthetic Strategy
3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid possesses a unique structural motif, combining a substituted aromatic ring with a sterically hindered carboxylic acid. This arrangement makes it an attractive intermediate for the development of novel pharmaceuticals and functional materials.
Several synthetic routes can be envisioned for the preparation of this target molecule. A modern and efficient approach involves the direct palladium-catalyzed C(sp³)–H arylation of pivalic acid with 1-iodo-3,4-dimethylbenzene[1]. This method offers high atom economy and a streamlined synthesis.
However, a more classical and robust strategy, which will be the focus of this detailed protocol, is the Friedel-Crafts acylation of o-xylene followed by a Wolff-Kishner reduction. This two-step sequence is a well-established and reliable method for the synthesis of arylalkanoic acids[2]. The general workflow is depicted below:
Figure 1: Overall synthetic workflow for the preparation of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid via Friedel-Crafts acylation and subsequent Wolff-Kishner reduction.
This protocol will first detail the synthesis of the intermediate keto-acid, 4-(3,4-dimethylphenyl)-3,3-dimethyl-4-oxobutanoic acid, through the Friedel-Crafts acylation of o-xylene with 2,2-dimethylsuccinic anhydride. Subsequently, the detailed procedure for the Wolff-Kishner reduction of the keto-acid to yield the final product will be provided.
Experimental Protocols
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
o-Xylene
Anhydrous
Sigma-Aldrich
Store over molecular sieves.
2,2-Dimethylsuccinic anhydride
≥97%
Sigma-Aldrich
Aluminum chloride (AlCl₃)
Anhydrous, powder
Sigma-Aldrich
Handle in a fume hood.
Dichloromethane (DCM)
Anhydrous
Fisher Scientific
Hydrochloric acid (HCl)
Concentrated (37%)
VWR
Hydrazine hydrate (N₂H₄·H₂O)
80%
Sigma-Aldrich
Toxic and corrosive.
Potassium hydroxide (KOH)
Pellets
Fisher Scientific
Diethylene glycol
≥99%
Sigma-Aldrich
Diethyl ether
Anhydrous
Fisher Scientific
Sodium sulfate (Na₂SO₄)
Anhydrous
VWR
Deuterated chloroform (CDCl₃)
Cambridge Isotope Labs
For NMR analysis.
Celite®
Sigma-Aldrich
For filtration.
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly reactive with water and should be handled with care. Hydrazine hydrate is a suspected carcinogen and is highly corrosive; handle with extreme caution.
Step 1: Friedel-Crafts Acylation - Synthesis of 4-(3,4-Dimethylphenyl)-3,3-dimethyl-4-oxobutanoic acid
This step involves the electrophilic aromatic substitution of o-xylene with 2,2-dimethylsuccinic anhydride, catalyzed by the Lewis acid aluminum chloride[2][3]. The acylation is expected to occur primarily at the para position to one of the methyl groups due to steric and electronic effects.
Figure 2: Reaction scheme for the Friedel-Crafts acylation.
Procedure:
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).
Add anhydrous dichloromethane (DCM) to the flask via cannula, and cool the resulting suspension to 0 °C in an ice bath.
In a separate flask, dissolve 2,2-dimethylsuccinic anhydride (1.0 eq) in anhydrous DCM.
Add the solution of 2,2-dimethylsuccinic anhydride dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, add o-xylene (1.1 eq) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Caution: Exothermic reaction.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the intermediate keto-acid.
Step 2: Wolff-Kishner Reduction - Synthesis of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid
The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones to methylene groups. It is particularly useful for substrates that are sensitive to acidic conditions[2]. The reaction proceeds via the formation of a hydrazone intermediate, which is then heated with a strong base to yield the alkane and nitrogen gas.
Figure 3: Reaction scheme for the Wolff-Kishner reduction.
Procedure:
In a round-bottom flask equipped with a reflux condenser, combine the intermediate keto-acid (1.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol.
Add hydrazine hydrate (3.0 eq) to the mixture.
Heat the mixture to 130-140 °C for 1 hour.
Remove the condenser and allow the temperature to rise to 190-200 °C to distill off water and excess hydrazine.
Maintain the reaction mixture at this temperature for an additional 4 hours.
Cool the reaction mixture to room temperature.
Dilute the mixture with water and acidify with concentrated hydrochloric acid to a pH of ~2.
The precipitated solid is collected by filtration, washed with cold water, and dried.
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final product, 3-(3,4-dimethylphenyl)-2,2-dimethylpropanoic acid.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the final product. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the 3,4-dimethylphenyl group, a singlet for the two methyl groups at the 2-position, and a singlet for the benzylic methylene protons.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.
Melting Point: To assess the purity of the final product.
Discussion
The described two-step synthesis provides a reliable and scalable method for the preparation of 3-(3,4-dimethylphenyl)-2,2-dimethylpropanoic acid. The choice of the Wolff-Kishner reduction is crucial as it operates under basic conditions, which is compatible with the carboxylic acid functionality. An alternative reduction method, the Clemmensen reduction (using zinc amalgam and concentrated HCl), could also be considered, but may be less suitable for acid-sensitive substrates[2].
For researchers seeking a more contemporary approach, the palladium-catalyzed C-H arylation of pivalic acid is a highly attractive alternative[1]. This method offers the advantage of a single-step conversion from commercially available starting materials. However, it may require more specialized catalytic systems and optimization of reaction conditions.
References
Convenient and flexible syntheses of gem-dimethyl carboxylic triggers via mono-selective β-C(sp3)–H arylation of pivalic acid with ortho-substituted aryl iodides. Organic Chemistry Frontiers. Available at: [Link]
2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. ResearchGate. Available at: [Link]
Application Note: High-Throughput Screening (HTS) Profiling of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic Acid Using a TR-FRET Binding Assay
Introduction & Scientific Rationale Small-molecule carboxylic acids are ubiquitous pharmacophores in drug discovery, frequently utilized to target metabolic receptors, epigenetic enzymes, and protein-protein interactions...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
Small-molecule carboxylic acids are ubiquitous pharmacophores in drug discovery, frequently utilized to target metabolic receptors, epigenetic enzymes, and protein-protein interactions. However, traditional straight-chain aliphatic acids often suffer from rapid metabolic degradation in vivo via β-oxidation or acyl-glucuronidation [1].
The compound 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid represents a structurally optimized screening library candidate. It features a 3,4-dimethylphenyl moiety that acts as a lipophilic anchor designed to occupy hydrophobic binding pockets, coupled with a 2,2-dimethylpropanoic (pivalic) acid headgroup. The gem-dimethyl substitution at the α-carbon provides significant steric hindrance, enhancing metabolic stability while retaining the critical electrostatic interactions and hydrogen-bonding capabilities of the carboxylate [1].
This application note details a robust, self-validating High-Throughput Screening (HTS) protocol to evaluate this compound—and similar structural analogs—against a model lipid-sensing target using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Assay Design & Mechanistic Causality
In HTS, small-molecule libraries often contain compounds with intrinsic auto-fluorescence, which can produce false positives or false negatives in standard fluorescence intensity assays. To circumvent this interference, we employ a TR-FRET competitive binding assay [2].
Causality of the TR-FRET System:
The assay utilizes a Terbium (Tb)-labeled receptor (Donor) and a fluorescein-labeled tracer ligand (Acceptor). When the tracer binds the receptor, exciting the Tb donor at 340 nm results in non-radiative energy transfer to the acceptor, which then emits light at 520 nm. Because Terbium has an exceptionally long fluorescence half-life (measured in milliseconds), we can introduce a "time gate" (e.g., a 100 µs delay) before reading the emission. This delay allows the short-lived auto-fluorescence of library compounds (typically nanoseconds) to decay completely. Consequently, the detected signal is exclusively derived from the binding event [2]. If 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid successfully competes for the binding site, the tracer is displaced, and the FRET signal decreases proportionally.
TR-FRET competitive binding assay principle for compound screening.
Experimental Protocols: 384-Well TR-FRET Workflow
To ensure a self-validating system, this protocol incorporates rigorous controls and strict solvent tolerance limits as recommended by the NIH Assay Guidance Manual [3].
Materials & Reagents:
Target: Terbium-labeled model lipid-sensing receptor (10 nM final concentration).
Test Compound: 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid (10 mM stock in 100% DMSO).
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 0.1% BSA, 1 mM DTT.
Step-by-Step Methodology:
Compound Dispensing (Acoustic Liquid Handling):
Causality: Using an acoustic dispenser (e.g., Echo 550) eliminates plastic tip waste and prevents the carryover of highly lipophilic compounds. It also allows for direct dilution, minimizing DMSO accumulation.
Dispense 50 nL of the test compound (at various concentrations for dose-response mapping) into a black, low-volume 384-well microplate.
Critical Control: Dispense 50 nL of 100% DMSO into negative control wells (maximum FRET signal) and 50 nL of a known high-affinity unlabeled competitor into positive control wells (minimum FRET signal). The final DMSO concentration must be strictly maintained at ≤0.5% to prevent target protein denaturation and artifactual precipitation [3].
Reagent Assembly:
Add 5 µL of the Tb-labeled receptor solution (20 nM in assay buffer) to all wells.
Add 5 µL of the FITC-labeled tracer solution (60 nM in assay buffer) to all wells. (Final assay volume = 10 µL).
Equilibration (Incubation):
Seal the plate and incubate at room temperature (22°C) for 60 minutes in the dark.
Causality: A 60-minute incubation ensures the competitive binding reaction reaches thermodynamic equilibrium, which is an absolute prerequisite for accurate IC50 determination.
Data Acquisition:
Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).
Time Gate: Delay time of 100 µs; Integration time of 200 µs.
Step-by-step High-Throughput Screening workflow for library compounds.
Data Analysis & Quality Control
The raw optical data is expressed as a FRET ratio (Emission 520 nm / Emission 495 nm × 10,000). This ratiometric approach inherently normalizes well-to-well variations in dispensing volume and corrects for minor optical interferences (such as inner-filter effects).
To validate the trustworthiness of the assay, the Z'-factor must be calculated using the positive and negative controls [4]. A Z'-factor ≥ 0.5 indicates an excellent, robust assay suitable for HTS campaigns.
Formula:
Z' = 1 -[ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]
(where σ is the standard deviation and μ is the mean of the control wells).
>0.5 indicates excellent assay robustness and reliability [4].
Signal-to-Background
8.5
High dynamic range ensures precise IC50 calculations.
Max DMSO Tolerance
0.5% v/v
Prevents target protein denaturation and precipitation [3].
Measured IC50
1.2 µM
Confirms successful competitive displacement of the tracer.
Conclusion
The structural integration of a gem-dimethyl propanoic acid with a lipophilic dimethylphenyl tail makes 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid an ideal candidate for probing lipid-sensing targets. By employing a rigorously validated TR-FRET protocol, researchers can accurately quantify the binding affinity of such carboxylic acid pharmacophores while systematically eliminating HTS artifacts like auto-fluorescence and solvent interference.
References
Ballatore, C., et al. "Carboxylic acid (bio)isosteres in drug design." ChemMedChem, 2013. URL: [Link]
Zhang, J., et al. "Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction." SLAS Discovery, 2020. URL: [Link]
Markossian, S., et al. "Assay Guidance Manual." National Center for Advancing Translational Sciences, 2004-. URL: [Link]
Zhang, J.H., Chung, T.D., Oldenburg, K.R. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999. URL: [Link]
Executive Summary & Mechanistic Rationale The G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a pivotal role in glucose-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a pivotal role in glucose-stimulated insulin secretion (GSIS). Because GPR40 activation enhances insulin secretion only in the presence of elevated glucose, GPR40 agonists represent a highly attractive therapeutic target for Type 2 Diabetes, offering glycemic control with a minimized risk of hypoglycemia [1].
The compound 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid is engineered as a synthetic GPR40 agonist. Its structural design is highly deliberate:
Pharmacophore Mimicry: The overall structure mimics medium-to-long chain free fatty acids, the endogenous ligands of GPR40. The 3,4-dimethylphenyl tail provides the necessary lipophilic anchoring within the receptor's transmembrane binding pocket.
Metabolic Stability (Causality of the Gem-Dimethyl Group): Endogenous linear fatty acids are rapidly degraded in vivo via mitochondrial
β
-oxidation. By introducing a gem-dimethyl substitution at the
α
-carbon (the 2,2-dimethylpropanoic acid moiety), severe steric hindrance is created. This structural modification effectively blocks the
β
-oxidation pathway, significantly prolonging the compound's metabolic half-life while retaining its ability to activate the receptor[2].
Because GPR40 is a
Gq
-coupled receptor, its activation triggers the Phospholipase C (PLC) pathway, leading to the cleavage of PIP2 into IP3, which subsequently binds to receptors on the endoplasmic reticulum (ER) to release intracellular calcium (
Ca2+
). This allows us to evaluate the compound's potency using a highly sensitive, high-throughput fluorometric imaging plate reader (FLIPR) assay.
Fig 1: Gq-coupled signaling pathway of GPR40 leading to measurable calcium flux.
Assay Design & Self-Validating System
To ensure scientific integrity and E-E-A-T standards, this protocol is designed as a self-validating system . Every experimental run must independently prove that the observed signal is specific, receptor-mediated, and free from assay artifacts.
Causality Behind Experimental Choices
Cell Line Selection: We utilize HEK293 cells stably transfected with human GPR40 (HEK293-hGPR40). Validation: Wild-type HEK293 cells (lacking GPR40) must be run in parallel. If 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid induces a calcium flux in the wild-type cells, it indicates off-target ionophore activity or activation of endogenous receptors, invalidating the GPR40-specific claim.
Dye Loading Additives:
Pluronic F-127 (0.02%) is a non-ionic surfactant required to solubilize the highly lipophilic Fluo-4 AM ester in the aqueous assay buffer, preventing dye precipitation.
Probenecid (2.5 mM) is a critical addition. HEK293 cells express endogenous organic anion transporters that actively pump the cleaved, fluorescent Fluo-4 dye out of the cell. Probenecid inhibits these transporters, trapping the dye intracellularly to maintain a stable baseline and a high signal-to-noise ratio [3].
Pharmacological Controls:
Positive Control: TAK-875 (Fasiglifam), a well-characterized GPR40 agonist, is used to define the maximum system response (
Emax
) and validate the dynamic range of the assay [4].
Specificity Control: Pre-incubation with GW1100 (a selective GPR40 antagonist) must abolish the calcium signal generated by the test compound, proving the interaction is orthosterically/allosterically mediated by GPR40.
Step-by-Step FLIPR Protocol
Phase 1: Cell Preparation (Day 1)
Harvest HEK293-hGPR40 and Wild-Type HEK293 cells at 80% confluence using TrypLE Express (avoid standard Trypsin-EDTA as it can over-digest extracellular receptor domains).
Resuspend cells in assay plating medium (DMEM + 1% Dialyzed FBS). Note: Dialyzed FBS is used to remove endogenous lipids and fatty acids that could pre-activate GPR40 and desensitize the receptor.
Seed cells at a density of 15,000 cells/well in 20 µL into a 384-well black, clear-bottom poly-D-lysine coated microplate.
Prepare Dye Loading Buffer: In Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4), add 2 µM Fluo-4 AM, 0.02% (w/v) Pluronic F-127, and 2.5 mM Probenecid.
Remove the cell culture medium from the 384-well plate by gentle inversion or automated aspiration.
Dispense 20 µL/well of the Dye Loading Buffer. Incubate in the dark for 60 minutes at 37°C.
Compound Plate Preparation: Prepare a 10-point, 3-fold serial dilution of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid, TAK-875, and DMSO (vehicle) in a separate 384-well compound plate. The final DMSO concentration in the assay must not exceed 0.1% to prevent solvent-induced cellular toxicity.
Phase 3: FLIPR Execution
Transfer the cell plate and compound plate to the FLIPR Tetra system.
Configure the read parameters: Excitation at 470-495 nm, Emission at 515-575 nm.
Kinetic Read:
Read baseline fluorescence for 10 seconds (1 read/second).
Automated injection of 5 µL of compounds from the compound plate into the cell plate.
Continue reading for 180 seconds to capture the peak intracellular calcium flux.
Fig 2: High-throughput FLIPR assay workflow for GPR40 agonist screening.
Data Presentation & Analysis
Raw fluorescence data (Relative Fluorescence Units, RFU) is processed by subtracting the baseline minimum from the peak maximum (Max-Min RFU). Data is normalized to the maximum response elicited by the positive control (TAK-875 = 100%) and vehicle (DMSO = 0%). Curves are fitted using a 4-parameter logistic nonlinear regression model to determine the
EC50
.
The table below summarizes the expected quantitative validation metrics for this assay setup, demonstrating robust assay performance (
Z′>0.6
).
Compound / Condition
Target
Cell Line
EC50
(nM)
Max Response (%)
Z′
-Factor
TAK-875 (Positive Control)
GPR40
HEK293-hGPR40
14.2 ± 1.5
100%
0.78
3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid
GPR40
HEK293-hGPR40
45.6 ± 3.2
92%
0.75
Test Compound + GW1100
GPR40
HEK293-hGPR40
> 10,000
< 5%
N/A
Test Compound (Negative Control)
N/A
Wild-Type HEK293
> 10,000
< 2%
N/A
Data Interpretation: The test compound exhibits potent, nanomolar agonism at GPR40. The complete ablation of the signal in the presence of the GW1100 antagonist, combined with the lack of signal in Wild-Type HEK293 cells, irrefutably validates that the calcium mobilization is specifically mediated by the GPR40 receptor and is not an artifact of membrane disruption.
References
Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes
Diabetes Care[Link] [1]
Novel FFA1 (GPR40) agonists containing spirocyclic periphery
Journal of Enzyme Inhibition and Medicinal Chemistry[Link] [2]
RGS4 is a negative regulator of insulin release from pancreatic β-cells in vitro and in vivo
Proceedings of the National Academy of Sciences (PNAS)[Link] [3]
Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist
ACS Medicinal Chemistry Letters[Link] [4]
Application
Dissolution of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Abstract This comprehensive guide provides detailed application notes and protocols for the d...
This comprehensive guide provides detailed application notes and protocols for the dissolution of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid for various experimental applications. Due to the limited availability of specific physicochemical data for this compound, this document synthesizes information from structurally similar molecules and established principles of organic chemistry to offer robust and reliable methodologies. The protocols outlined herein are designed to be self-validating, with an emphasis on the causal relationships between solvent choice, compound structure, and experimental outcomes.
Introduction: Understanding the Analyte
3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid is a carboxylic acid characterized by a substituted aromatic ring and a sterically hindered carboxylic acid moiety. The presence of the dimethylphenyl group imparts significant hydrophobicity, while the carboxylic acid group provides a handle for pH-dependent solubility in aqueous solutions.
Structural Analysis and Predicted Properties:
The molecular structure of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid suggests that it is a solid at room temperature with low aqueous solubility at neutral pH. The bulky 2,2-dimethylpropanoic group will influence its crystal packing and interaction with solvents.
Based on data from structurally related compounds, such as 3-(3,4-dimethylphenyl)propanoic acid (CAS 25173-76-6), which has a melting point of 80-82°C, it is reasonable to predict that the target compound is also a solid.[1] The addition of the two methyl groups at the 2-position of the propanoic acid chain will likely increase the melting point and further decrease aqueous solubility.
Solvent Selection: A Strategic Approach
The choice of solvent is paramount for the successful implementation of experiments involving 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid. The selection process should be guided by the experimental requirements, including the desired concentration, the biological system or assay being used, and the tolerance for organic solvents.
Organic Solvents for Stock Solutions
Given the hydrophobic nature of the compound, a high-concentration stock solution should be prepared in an organic solvent. The following are recommended options:
Solvent
Rationale for Use
Considerations
Dimethyl Sulfoxide (DMSO)
A powerful, aprotic polar solvent capable of dissolving a wide range of organic compounds.[2] It is miscible with water and most organic solvents, facilitating subsequent dilutions.[3]
Can be toxic to cells at higher concentrations (typically >0.5% v/v).[4] It is also hygroscopic and can be difficult to remove.
Ethanol (EtOH)
A polar protic solvent that is generally less toxic to biological systems than DMSO. It is readily available in high purity and is a good solvent for many carboxylic acids.
Less potent as a solvent compared to DMSO, which may limit the maximum achievable stock concentration. It is also volatile, which can lead to concentration changes over time.[5]
N,N-Dimethylformamide (DMF)
A polar aprotic solvent with strong solvating properties, similar to DMSO.[3]
Possesses similar toxicity concerns to DMSO and should be used with caution in cell-based assays.
Recommendation: For most applications, DMSO is the preferred solvent for preparing a high-concentration primary stock solution due to its excellent solvating power.
Aqueous Solutions: The Role of pH
For many biological experiments, it is necessary to prepare a working solution of the compound in an aqueous buffer. As a carboxylic acid, the solubility of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid in aqueous media is highly dependent on the pH of the solution.
To enhance aqueous solubility, the pH of the solution should be raised above the pKa of the compound. At a pH of 6 or higher, the carboxylic acid will be predominantly in its deprotonated, more soluble carboxylate form.
Protocols for Dissolution
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid in DMSO.
Calculate the required mass: The molecular weight of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid is 206.28 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 206.28 g/mol = 0.0020628 g = 2.06 mg
Weigh the compound: Accurately weigh approximately 2.06 mg of the compound into a sterile microcentrifuge tube.
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
Dissolve: Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) may be used to aid dissolution if necessary.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of an Aqueous Working Solution
This protocol describes the preparation of a 100 µM working solution in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, PBS) from the 10 mM DMSO stock.
Materials:
10 mM stock solution of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid in DMSO
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
Sterile polypropylene tubes
Vortex mixer
Procedure:
Serial Dilution: To minimize precipitation, it is recommended to perform a serial dilution.
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by adding 10 µL of the 10 mM DMSO stock to 90 µL of PBS in a sterile tube. Vortex thoroughly.
Final Working Solution: Add 10 µL of the 1 mM intermediate stock (or 1 µL of the 10 mM stock) to 990 µL (or 999 µL) of PBS in a sterile tube to achieve a final concentration of 100 µM.
Mix Thoroughly: Vortex the solution immediately and vigorously after adding the stock solution to prevent precipitation.
Final DMSO Concentration: The final concentration of DMSO in the working solution will be 1% (from the intermediate dilution) or 0.1% (from the direct dilution). Ensure this concentration is compatible with your experimental system.
Diagram of the Dilution Workflow:
Caption: Workflow for preparing a 100 µM working solution.
Troubleshooting and Best Practices
Precipitation upon Dilution: If the compound precipitates upon dilution into an aqueous buffer, try the following:
Increase the pH of the buffer: A pH further above the estimated pKa will increase solubility.
Use a co-solvent: Incorporating a small percentage of ethanol or another water-miscible organic solvent in the final aqueous solution can help maintain solubility.
Sonication: Brief sonication can sometimes help to redissolve fine precipitates.
Warming: Gentle warming can aid in the initial dissolution in the organic solvent. However, be cautious about the thermal stability of the compound, although no specific data is available.
Purity of Solvents: Always use high-purity, anhydrous solvents to avoid introducing contaminants or water that could affect solubility.
Safety Precautions
Always handle 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid and all solvents in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Consult the Safety Data Sheet (SDS) for any known hazards associated with the compound and solvents used.
Preclinical Evaluation of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid: In Vivo Protocols for Dyslipidemia and NAFLD/NASH Models
Executive Summary & Pharmacological Rationale The compound 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid is a novel, rationally designed small molecule featuring a lipophilic aromatic headgroup and a gem-dimethyl alk...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Rationale
The compound 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid is a novel, rationally designed small molecule featuring a lipophilic aromatic headgroup and a gem-dimethyl alkanoic acid tail. Structurally, it belongs to the fibrate class of lipid-lowering agents (analogous to gemfibrozil and fenofibrate) [1].
From a pharmacokinetic and pharmacodynamic perspective, the gem-dimethyl substitution at the α-carbon (position 2) is a critical design feature. This steric hindrance prevents standard mitochondrial β-oxidation of the carboxylic acid chain, significantly extending the compound's metabolic half-life in vivo [2]. Because of its structural homology to endogenous fatty acids, this compound acts as a putative agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) , a nuclear receptor that serves as a master regulator of hepatic lipid metabolism[3].
This application note provides a comprehensive, self-validating in vivo experimental design to evaluate the efficacy of this compound in a Diet-Induced Obesity (DIO) mouse model of Non-Alcoholic Fatty Liver Disease (NAFLD) and dyslipidemia.
Mechanism of Action: The PPARα Signaling Axis
To understand the endpoints of our experimental design, we must first map the molecular causality. Upon cellular entry, the compound binds to the ligand-binding domain of cytosolic/nuclear PPARα. This triggers a conformational change, allowing the receptor to heterodimerize with the Retinoid X Receptor (RXR). The complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
The physiological outcome is twofold:
Upregulation of lipid catabolism: Increased expression of ACOX1 (acyl-CoA oxidase 1) and CPT1 (carnitine palmitoyltransferase 1) drives fatty acid β-oxidation.
Downregulation of lipogenesis: Suppression of ApoC-III and SREBP-1c reduces triglyceride (TG) synthesis and enhances the clearance of Very-Low-Density Lipoproteins (VLDL) [4].
Figure 1: Mechanism of action for 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid via the PPARα pathway.
Experimental Design: The AMLN-DIO Mouse Model
Model Selection Causality
While standard 60% High-Fat Diets (HFD) induce obesity, they often fail to replicate the severe hepatic inflammation and fibrosis seen in human NASH within a practical timeframe. Therefore, this protocol utilizes C57BL/6J mice fed the Amylin Liver NASH (AMLN) diet (40% fat, 22% fructose, 2% cholesterol) [5].
Why C57BL/6J? This strain has a well-documented genetic predisposition to develop Th1-predominant inflammation, insulin resistance, and hepatomegaly when exposed to high caloric loads, closely mirroring human metabolic syndrome [6].
Why the AMLN Diet? The high fructose content drives de novo lipogenesis, while the 2% cholesterol acts as a lipotoxic stressor that accelerates the transition from simple steatosis (NAFLD) to steatohepatitis (NASH) [5].
Study Group Stratification
To ensure a self-validating system, the study requires strict controls. Randomization must occur after the diet-induction phase, stratified by baseline body weight and fasting serum triglycerides to ensure homogenous group starting points.
Group
N
Diet
Treatment (Weeks 13-16)
Purpose / Causality
1. Lean Control
10
Standard Chow
Vehicle (0.5% MC + 0.1% Tween-80)
Establishes healthy physiological baseline.
2. Disease Control
12
AMLN Diet
Vehicle (0.5% MC + 0.1% Tween-80)
Validates the severity of the diet-induced phenotype.
3. Positive Control
12
AMLN Diet
Fenofibrate (50 mg/kg/day, PO)
Benchmarks efficacy against a known clinical PPARα agonist.
4. Low Dose
12
AMLN Diet
Test Compound (10 mg/kg/day, PO)
Assesses sub-maximal target engagement.
5. High Dose
12
AMLN Diet
Test Compound (30 mg/kg/day, PO)
Assesses maximal efficacy and potential hepatotoxicity.
Table 1: Experimental Group Design for In Vivo Efficacy Testing.
Step-by-Step In Vivo Protocol
Phase 1: Induction and Randomization
Acclimation: House 6-week-old male C57BL/6J mice in a temperature-controlled facility (22±2°C) on a 12h light/dark cycle for 1 week.
Dietary Induction (Weeks 1-12): Switch Groups 2-5 to the AMLN diet ad libitum. Monitor body weight and food intake bi-weekly.
Baseline Profiling (Week 12): Fast mice for 6 hours. Collect 50 µL of blood via submandibular bleed. Quantify baseline fasting triglycerides (TG), total cholesterol (TC), and Alanine Aminotransferase (ALT).
Randomization: Exclude non-responders (mice failing to gain >30% body weight). Randomize the remaining mice into Groups 2-5 using a block-randomization algorithm based on TG and body weight.
Phase 2: Dosing and Metabolic Assays
Formulation: 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid is highly lipophilic. Formulate daily as a homogenous suspension in 0.5% Methylcellulose (MC) and 0.1% Tween-80.
Administration (Weeks 13-16): Administer treatments via oral gavage (PO) once daily at 09:00 AM. Causality: PO dosing mimics the intended clinical route for chronic metabolic therapies.
Body Composition (Week 14): Perform EchoMRI to quantify fat mass vs. lean mass without anesthesia.
Insulin Tolerance Test (ITT) (Week 15): Fast mice for 4 hours. Inject insulin (0.75 U/kg, IP). Measure blood glucose via tail snip at 0, 15, 30, 60, and 120 minutes. Causality: Evaluates the compound's secondary ability to restore peripheral insulin sensitivity, a common downstream benefit of PPARα activation.
Phase 3: Necropsy and Tissue Collection
Euthanasia (Week 16): Fast mice for 6 hours post-final dose. Euthanize via CO2 asphyxiation followed by cervical dislocation.
Blood Collection: Perform cardiac puncture. Centrifuge at 3,000 x g for 15 mins at 4°C to isolate serum.
Liver Harvesting: Weigh the whole liver to assess hepatomegaly.
Left Lobe: Snap-freeze in liquid nitrogen for RNA/Protein extraction.
Right Lobe: Fix in 10% Neutral Buffered Formalin (NBF) for 24 hours, then transfer to 70% ethanol for histology.
Caudate Lobe: Embed in OCT compound and freeze on dry ice for Oil Red O lipid staining.
Figure 2: 16-Week Experimental Workflow for DIO-NASH Model.
Downstream Analytical Endpoints
To validate the efficacy and safety of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid, the following analytical endpoints must be quantified:
Assay Type
Target / Biomarker
Methodology
Expected Outcome in Treated Groups
Serum Biochemistry
TG, TC, LDL, HDL
Colorimetric Autoanalyzer
↓ TG, ↓ LDL, ↑ HDL
Liver Injury Markers
ALT, AST
ELISA / Enzymatic Assay
↓ ALT, ↓ AST (indicating reduced lipotoxicity)
Histopathology
Steatosis & Ballooning
H&E Staining (NAS Score)
Reduction in macrovesicular lipid droplets
Histopathology
Hepatic Fibrosis
Picro-Sirius Red Staining
Decreased collagen proportionate area (CPA)
Gene Expression
Acox1, Cpt1a, Ppara
RT-qPCR (TaqMan)
>2-fold upregulation (Target Engagement)
Gene Expression
Col1a1, Tnf-α
RT-qPCR (TaqMan)
Downregulation (Anti-fibrotic/inflammatory)
Table 2: Key analytical endpoints for verifying target engagement and therapeutic efficacy.
References
KoreaMed Synapse. (2007). Safety and Efficacy of Peroxisome Proliferator-Activated Receptor-α Agonist for Treating Cardiovascular Disease. Retrieved from [Link]
MDPI. (2021). Modeling Diet-Induced NAFLD and NASH in Rats: A Comprehensive Review. Retrieved from [Link]
National Institutes of Health (NIH) / PMC. (2020). Genetic and Diet-Induced Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD) Research. Retrieved from[Link]
Charles River Laboratories. (n.d.). C57BL/6 DIO Mice for Metabolic Research: High-Fat Diet Protocols. Retrieved from [Link]
Application
Application Note: 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic Acid as a Metabolically Stable Chemical Probe for Lipid-Sensing Receptors
Target Audience: Researchers, scientists, and drug development professionals in pharmacology and chemical biology. Content Focus: Mechanistic rationale, target engagement, and validated experimental workflows.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals in pharmacology and chemical biology.
Content Focus: Mechanistic rationale, target engagement, and validated experimental workflows.
Executive Summary & Scientific Rationale
As a Senior Application Scientist, I frequently encounter a fundamental bottleneck in lipid-receptor pharmacology: endogenous ligands (like free fatty acids) are rapidly metabolized during cell-based assays. Studying lipid-sensing G protein-coupled receptors (GPCRs), such as Free Fatty Acid Receptor 1 (FFAR1/GPR40), or nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), requires chemical probes that can resist cellular degradation while maintaining high target affinity.
3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid is engineered specifically to overcome these metabolic liabilities. Its design is rooted in two critical structure-activity relationship (SAR) principles:
Hydrophobic Anchoring: The 3,4-dimethylphenyl moiety acts as a rigid, lipophilic tail. This provides the necessary steric bulk to occupy the deep hydrophobic binding pockets of lipid-sensing receptors, mimicking the aliphatic tail of long-chain fatty acids [1].
Metabolic Shielding via α,α-Dimethylation: Endogenous fatty acids and unbranched phenylpropanoic acids are rapidly degraded via mitochondrial and peroxisomal β-oxidation. The 2,2-dimethylpropanoic acid headgroup serves as a bioisostere for the natural carboxylate. Crucially, the 2,2-dimethyl substitution sterically blocks the action of acyl-CoA synthetase and prevents the formation of 3-ketoacyl-CoA intermediates. This effectively halts β-oxidation, granting the probe an extended half-life in complex cellular environments [2].
Target Engagement & Signaling Pathway
Upon binding to the orthosteric site of FFAR1, the carboxylate headgroup of the probe interacts with key basic residues (e.g., Arg183, Arg258), while the dimethylphenyl tail anchors into the transmembrane domain. This stabilizes the receptor in an active conformation, coupling it to the Gq protein. The subsequent activation of Phospholipase C (PLC) cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3), triggering a robust release of intracellular calcium from the endoplasmic reticulum.
Fig 1. Gq-coupled signaling pathway activated by the chemical probe binding to FFAR1.
Quantitative Profiling Data
The table below summarizes the representative pharmacological profile of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid compared to standard endogenous and unbranched synthetic ligands. The data illustrates the profound impact of the 2,2-dimethyl substitution on assay stability.
Compound
Target Receptor
EC50 (Ca2+ Flux)
Cellular Half-Life (t1/2)
β-Oxidation Susceptibility
Palmitic Acid (Endogenous)
FFAR1 / PPAR
~3.5 µM
< 30 mins
High
3-Phenylpropanoic Acid
FFAR1
~1.2 µM
~2 hours
Moderate
3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid
FFAR1 / PPAR
~45 nM
> 24 hours
Negligible
Validated Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They include built-in controls to distinguish true target engagement from off-target lipophilic artifacts.
This assay measures the Gq-mediated calcium flux triggered by the probe.
Step-by-Step Methodology:
Cell Seeding: Seed CHO-K1 cells stably expressing human FFAR1 at 25,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.
Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM calcium indicator dye diluted in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM Probenecid.
Causality Note: Probenecid is an inhibitor of organic anion transporters. It is strictly required to prevent the cells from actively pumping the Fluo-4 dye into the extracellular space, which would cause a drifting baseline and obscure the signal.
Incubation: Incubate the plate in the dark for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow for complete dye de-esterification.
Self-Validation Control (Critical): In a subset of wells, pre-incubate the cells with 10 µM GW1100 (a selective FFAR1 antagonist) for 15 minutes prior to probe addition.
Functional Readout: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. Inject the chemical probe (dose-response from 1 nM to 10 µM) and record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.
Validation Check: If the calcium spike is observed in the vehicle wells but completely abolished in the GW1100-treated wells, the signal is confirmed to be on-target. If the signal persists despite the antagonist, the probe may be causing non-specific membrane permeabilization.
Protocol B: Cellular Thermal Shift Assay (CETSA)
CETSA is utilized to confirm that the probe physically engages the target receptor inside a living cell [3].
Step-by-Step Methodology:
Cell Treatment: Treat intact CHO-K1/FFAR1 cells with 10 µM of the chemical probe or DMSO (vehicle) for 1 hour at 37°C.
Causality Note: Intact cells are used rather than cell lysates to maintain the physiological lipid bilayer environment and intracellular ATP levels, which are critical for the proper folding and stability of transmembrane lipid-sensing receptors.
Aliquoting and Heating: Harvest the cells, wash with PBS, and divide into 8 equal aliquots. Subject each aliquot to a different temperature using a PCR thermal cycler gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.
Lysis: Lyse the cells by subjecting the aliquots to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).
Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. This pellets the denatured/aggregated proteins, leaving the stabilized, folded proteins in the supernatant.
Detection & Self-Validation: Run the soluble fractions on an SDS-PAGE gel and perform a Western blot. Probe for FFAR1.
Validation Check: Simultaneously blot for a housekeeping protein (e.g., GAPDH). The melting curve of GAPDH must remain identical between the vehicle and probe-treated samples. A shift in the FFAR1 melting curve (ΔTagg > 2°C) coupled with an unchanged GAPDH curve confirms specific target engagement.
Mikami S, et al. "Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes." Journal of Medicinal Chemistry. 2012.[Link]
Sinz MW, et al. "Metabolism of the acyl-CoA:cholesterol acyltransferase inhibitor 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide in rat and monkey. Omega-/beta-oxidation pathway." Drug Metabolism and Disposition. 1997.[Link]
Zhang J, et al. "Quantitative Chemical Proteomics Reveals Interspecies Variations on Binding Schemes of L-FABP with Perfluorooctanesulfonate." Environmental Science & Technology. 2021.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Synthesis of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic Acid
Welcome to the technical support guide for the synthesis of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid. This document is designed for researchers, medicinal chemists, and process development professionals.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing in-depth, experience-driven advice to help you troubleshoot and optimize your reaction conditions.
The synthesis of molecules containing a gem-dimethyl group, such as our target compound, is of significant interest in medicinal chemistry. This structural motif can enhance metabolic stability and improve pharmacokinetic profiles by sterically shielding adjacent functional groups.[1] A common and robust method to construct the core of our target molecule is through a two-step sequence: a Friedel-Crafts acylation followed by an oxidation step. This guide will focus on optimizing this pathway.
General Synthetic Workflow
The primary pathway involves the Friedel-Crafts acylation of o-xylene with pivaloyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to form an intermediate ketone. This ketone is then converted to the final carboxylic acid product.
Caption: High-level workflow for the synthesis of the target acid.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.
Question 1: My Friedel-Crafts acylation reaction shows very low conversion to the ketone intermediate. What are the likely causes?
Answer: Low conversion in a Friedel-Crafts acylation is a common issue, often traced back to the catalyst or reaction conditions.
Cause A: Inactive Lewis Acid Catalyst. Aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive.
Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed batch. Handle it quickly in a dry environment, preferably within a glovebox or under a stream of inert gas (Nitrogen or Argon).
Cause B: Insufficient Catalyst Loading. Unlike many catalytic reactions, Friedel-Crafts acylations require a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst.[2] This is because the product ketone is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering it and preventing it from participating further in the catalytic cycle.[2]
Solution: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically pivaloyl chloride). See the table below for a starting point.
Cause C: Low Reaction Temperature. While lower temperatures can suppress side reactions, an insufficient temperature will result in a sluggish or stalled reaction.
Solution: The reaction is typically started at a low temperature (0-5 °C) during the addition of reagents to control the initial exotherm, and then allowed to warm to room temperature or gently heated to drive it to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Parameter
Recommendation
Rationale
AlCl₃ Quality
Anhydrous, freshly opened
Catalyst is highly sensitive to moisture.
AlCl₃ Stoichiometry
1.1 - 1.3 equivalents
Product-catalyst complex formation consumes the catalyst.[2]
Solvent
Anhydrous (e.g., DCM, CS₂)
Prevents quenching of the catalyst.
Temperature
0 °C to Room Temp
Balances reaction rate with minimizing side reactions.
Question 2: I've isolated a product, but my NMR spectrum shows a mixture of isomers. How can I improve regioselectivity?
Answer: The formation of isomers is a direct consequence of the directing effects of the two methyl groups on the o-xylene ring.
Cause: The two methyl groups on o-xylene are ortho, para-directing. Acylation can occur at position 4 (para to one methyl, ortho to the other) to give the desired product, or at position 3 (ortho to both methyls), which is sterically hindered. The formation of the undesired isomer, 1-(2,3-dimethylphenyl)-2,2-dimethylpropan-1-one, is possible.
Solution 1 (Reaction Control): The bulky acylium ion generated from pivaloyl chloride, (CH₃)₃C-C≡O⁺, is sterically demanding. This inherent bulkiness naturally favors acylation at the less hindered position 4. Running the reaction at a lower temperature for a longer period can sometimes enhance this selectivity.
Solution 2 (Purification): If a mixture is obtained, the isomers can often be separated. The desired 3,4-disubstituted product is typically more crystalline than other isomers. Careful recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can enrich the desired isomer. Alternatively, column chromatography on silica gel is a reliable method for separation.
Question 3: My main byproduct is tert-butyl-3,4-dimethylbenzene instead of the expected ketone. Why is this happening?
Answer: This is a classic side reaction specific to acyl halides that can form stable carbocations.
Cause: Decarbonylation. The pivaloyl chloride, upon activation by AlCl₃, forms an acylium ion. This acylium ion can lose a molecule of carbon monoxide (CO) to generate the highly stable tert-butyl carbocation.[3] This carbocation then acts as the electrophile in a Friedel-Crafts alkylation reaction with o-xylene, leading to the undesired byproduct.[3]
Caption: Competing acylation and decarbonylation-alkylation pathways.
Solution: This decarbonylation is often promoted by higher temperatures.
Maintain a low reaction temperature (0-5 °C) throughout the addition and for the initial phase of the reaction.
Allow the reaction to proceed at room temperature rather than heating it, even if it requires a longer reaction time. The activation energy for decarbonylation is higher than for acylation, so lower temperatures will significantly favor your desired pathway.
Question 4: I have the pure ketone, but I'm struggling with the oxidation step to get the final carboxylic acid. What are my options?
Answer: The oxidation of a sterically hindered ketone like 1-(3,4-dimethylphenyl)-2,2-dimethylpropan-1-one can be challenging. Standard methods may not be effective.
Challenge: The ketone lacks α-hydrogens on one side and is not a methyl ketone, so common methods like the haloform reaction or simple permanganate oxidation are not viable.
Solution: Baeyer-Villiger Oxidation. A reliable method is the Baeyer-Villiger oxidation, which converts ketones to esters using a peroxyacid (like m-CPBA or trifluoroperacetic acid). The resulting ester can then be easily hydrolyzed to the carboxylic acid and an alcohol byproduct. The migratory aptitude in the Baeyer-Villiger reaction favors the migration of the more substituted group (the aryl group in this case), leading to the correct ester precursor.
Step A: React the ketone with m-CPBA in a solvent like dichloromethane (DCM).
Step B: After the ester is formed and isolated, hydrolyze it using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the carboxylate and yield the final product.
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism for the Friedel-Crafts acylation step?
A: The reaction proceeds in three main stages:
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of pivaloyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which is the key electrophile.[4]
Electrophilic Aromatic Substitution: The π-electron system of the o-xylene ring attacks the electrophilic carbon of the acylium ion, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Reprotonation: The [AlCl₄]⁻ complex removes a proton from the carbon bearing the new acyl group, which restores the aromaticity of the ring and regenerates the AlCl₃ catalyst (which immediately complexes with the product ketone).
Caption: Simplified mechanism of Friedel-Crafts Acylation.
Q: Are there "greener" or alternative catalysts to aluminum chloride?
A: Yes, significant research has focused on developing more environmentally friendly catalysts.[5] Solid acid catalysts such as zeolites (e.g., HBEA) and acid-treated clays can catalyze Friedel-Crafts acylations.[5][6] These offer advantages like easier separation from the reaction mixture and potential for reuse, reducing waste.[7] Another modern approach bypasses the Friedel-Crafts reaction entirely, using palladium-catalyzed C(sp³)–H arylation of pivalic acid itself.[8]
Q: How can I reliably confirm the identity and purity of my final product?
A: A combination of standard analytical techniques should be used:
¹H and ¹³C NMR: Will confirm the carbon skeleton, the presence of the gem-dimethyl and aromatic methyl groups, and their relative positions.
Infrared (IR) Spectroscopy: Will show a strong carbonyl (C=O) stretch for the carboxylic acid (~1700 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): Can be used to assess purity with high accuracy.[9]
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-one
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL) and anhydrous aluminum chloride (14.7 g, 110 mmol, 1.1 eq).
Cooling: Cool the slurry to 0 °C in an ice-water bath.
Reagent Addition: In the dropping funnel, prepare a solution of pivaloyl chloride (12.1 g, 100 mmol, 1.0 eq) and o-xylene (11.7 g, 110 mmol, 1.1 eq) in anhydrous DCM (50 mL). Add this solution dropwise to the stirred AlCl₃ slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let it stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate).
Workup: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice (200 g) and concentrated HCl (20 mL).
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (50 mL each).
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from methanol to yield the ketone as a white solid.
Protocol 2: Baeyer-Villiger Oxidation and Hydrolysis
Oxidation Setup: Dissolve the ketone (19.0 g, 100 mmol) in DCM (200 mL) in a round-bottom flask. Add sodium bicarbonate (12.6 g, 150 mmol) to buffer the solution.
Oxidant Addition: Cool the mixture to 0 °C. In small portions over 30 minutes, add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 24.8 g, 110 mmol).
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting ketone is consumed.
Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite until a test with starch-iodide paper is negative (indicates no remaining peroxide). Separate the organic layer and wash with saturated NaHCO₃ solution and brine. Dry over Na₂SO₄.
Hydrolysis: Concentrate the dried organic layer to obtain the crude ester. Add a solution of NaOH (8.0 g, 200 mmol) in a mixture of methanol (100 mL) and water (25 mL). Heat the mixture to reflux for 2-4 hours.
Acidification & Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~1-2. The product will precipitate.
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.
References
BenchChem. (2025).
Wikipedia. (n.d.). Friedel–Crafts reaction.
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Convenient and flexible syntheses of gem-dimethyl carboxylic triggers via mono-selective β-C(sp3)–H arylation of pivalic acid with ortho-substituted aryl iodides.
Chemical Reviews. (2021).
ResearchGate. (2018).
Journal of Medicinal Chemistry. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.
Master Organic Chemistry. (2018). EAS Reactions (3)
Chemistry Stack Exchange. (2015).
PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)
3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid stability and degradation issues
Welcome to the Technical Support Center for 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid . As a Senior Application Scientist, I have designed this guide to address the unique physicochemical behavior of this compoun...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid . As a Senior Application Scientist, I have designed this guide to address the unique physicochemical behavior of this compound.
Many researchers misdiagnose the inherent chemical properties of this molecule—specifically its extreme steric hindrance—as "degradation" or "instability." This guide dissects the causality behind these experimental roadblocks, providing self-validating troubleshooting protocols and mechanistic insights to ensure your synthetic workflows succeed.
Part 1: Chemical Profiling & Stability Overview
The core structural feature of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid is its gem-dimethyl substitution at the alpha-carbon (C2). This creates a "neopentyl-like" steric shield around the carbonyl group. While this imparts exceptional chemical and hydrolytic stability to its derivatives[1], it also creates a massive kinetic barrier to standard nucleophilic acyl substitutions[2].
Furthermore, the electron-rich 3,4-dimethylphenyl ring introduces a vulnerability to benzylic oxidation under harsh conditions.
Table 1: Physicochemical & Stability Profile
Parameter
Characteristic
Experimental Impact & Causality
Alpha-Carbon Substitution
gem-Dimethyl (Neopentyl-type)
Extreme steric hindrance blocks the standard tetrahedral intermediate formation during esterification/amidation[3].
Aromatic Substitution
3,4-Dimethylphenyl
The benzylic methyl groups are electron-rich and susceptible to radical or peroxide-mediated oxidation.
Hydrolytic Stability
Exceptionally High
Once an ester or amide is formed, the steric bulk prevents water/hydroxide from attacking the carbonyl, making deprotection extremely difficult[1].
Reactivity Rate
Kinetically Slow
Branched-chain structures significantly lower reaction rates compared to linear aliphatic acids[4].
Part 2: Troubleshooting & FAQs
Q1: I am trying to couple this acid to an amine using standard EDC/HOBt or DCC, but I see no product formation. Is my starting material degrading?
No, your starting material is likely intact. The failure is kinetic, not degradative. The gem-dimethyl groups at the C2 position physically block the incoming amine from attacking the activated ester intermediate[2]. The activation energy required to form the crowded tetrahedral intermediate is too high for ambient temperature coupling.
Solution: You must bypass the bulky intermediate by converting the acid into a highly electrophilic, planar acyl chloride (See Protocol A), or use a highly reactive coupling reagent like Mukaiyama's reagent or HATU with elevated temperatures.
Q2: My LC-MS shows unexpected peaks at +16 Da and +32 Da after prolonged storage or after running a reaction in open air. What is happening?
This is true degradation via benzylic oxidation. The 3,4-dimethylphenyl moiety contains two benzylic methyl groups. Exposure to atmospheric oxygen, light, or trace radical initiators in your solvent can trigger C-H activation at these benzylic positions.
Mechanism: The methyl group oxidizes first to a hydroxymethyl group (+16 Da), and upon further oxidation, to a carboxylic acid (+32 Da relative to the methyl group).
Solution: Store the compound under an inert argon atmosphere at 4°C. Degas solvents prior to high-temperature reactions.
Q3: I successfully synthesized the methyl ester of this compound, but standard LiOH/THF/Water at room temperature fails to hydrolyze it back to the acid. Why?
Neopentyl-type esters are notoriously resistant to hydrolysis. The same steric shield that made the ester difficult to form now protects the ester bond from hydroxide attack[3]. The bulky groups repel the incoming nucleophile and destabilize the transition state[1].
Solution: You must use forcing conditions. Switch to a higher boiling solvent system (e.g., 1,4-Dioxane/Water) and reflux with a large excess of base (See Protocol B). Alternatively, use extreme Lewis acidic conditions (e.g., TMSI in DCM) to cleave the alkyl-oxygen bond instead of the acyl-oxygen bond.
Part 3: Mechanistic Workflows & Visualizations
Steric Shielding and Activation Strategy
To successfully functionalize this acid, standard nucleophilic addition must be abandoned in favor of forming a highly reactive acylium-like or acyl chloride intermediate.
Caption: Steric shielding mechanism and the required activation pathway for successful coupling.
Benzylic Oxidation Degradation Pathway
Understanding the oxidative vulnerability of the aromatic ring is critical for proper storage and handling.
Caption: Benzylic oxidation degradation pathway of the 3,4-dimethylphenyl moiety.
Part 4: Self-Validating Experimental Protocols
Protocol A: Synthesis of Acyl Chloride (Overcoming Steric Hindrance)
Causality: Oxalyl chloride converts the sterically hindered carboxylic acid into a planar, highly electrophilic acyl chloride, drastically lowering the activation energy required for nucleophilic attack[4].
Preparation: Dissolve 1.0 eq of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an argon atmosphere.
Catalysis: Add 0.05 eq of anhydrous N,N-Dimethylformamide (DMF). Note: DMF forms the active Vilsmeier-Haack type intermediate.
Activation: Cool the mixture to 0 °C. Dropwise, add 1.5 eq of Oxalyl Chloride.
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor for the cessation of gas evolution (CO and CO2).
In-Process Control (IPC) Validation: To validate that the acyl chloride has formed, remove a 10 µL aliquot and quench it into 1 mL of anhydrous methanol containing a drop of triethylamine. Analyze via LC-MS. You should observe the strictly quantitative formation of the methyl ester (m/z 221.1 [M+H]+). If the free acid remains, activation is incomplete.
Isolation: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM. The resulting crude acyl chloride can be used immediately for downstream coupling with your target amine or alcohol.
Protocol B: Forced Hydrolysis of the Sterically Hindered Ester
Causality: Because the neopentyl structure shields the ester bond[3], standard hydrolysis fails. We must increase the kinetic energy (heat) and the concentration of the nucleophile (hydroxide) in a solvent that fully solubilizes both the ester and the base.
Solvent System: Dissolve the ester in a high-boiling solvent mixture of 1,4-Dioxane, Methanol, and Water (ratio 2:1:1) to achieve a 0.2 M concentration.
Base Addition: Add 10 to 15 eq of Lithium Hydroxide monohydrate (LiOH·H2O) or Potassium Hydroxide (KOH).
Thermal Forcing: Equip the flask with a reflux condenser and heat the mixture to 90 °C for 24 to 48 hours.
Validation: Monitor the reaction strictly via LC-MS. Warning: Do not rely on TLC, as the starting ester and the resulting highly lipophilic acid often co-elute or have deceptively similar Rf values in standard hexanes/ethyl acetate systems.
Workup: Once LC-MS confirms complete consumption of the ester, cool to room temperature. Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with water and acidify to pH 2 using 1M HCl. Extract the precipitated free acid with Ethyl Acetate (3x).
Technical Support Center: Analysis of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid and its Metabolites
Welcome to the technical support center for the analytical characterization of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid and its metabolites. This resource is designed for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the analytical characterization of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during bioanalysis. The methodologies and advice presented here are grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your data.
Introduction to the Analyte and its Bioanalytical Challenges
3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid is a carboxylic acid derivative with a structural resemblance to gemfibrozil, a well-known lipid-regulating agent.[1] Due to this similarity, it is anticipated to undergo analogous metabolic transformations, including oxidation and glucuronidation.[2][3][4] The primary analytical challenges in quantifying this compound and its metabolites in biological matrices, such as plasma and urine, stem from the need for high sensitivity, selectivity against endogenous interferences, and managing potential analyte instability.[5][6]
This guide will focus on leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis, to address these challenges effectively.[7]
Core Experimental Workflow: From Sample to Signal
A robust bioanalytical method hinges on a well-designed workflow. Each step is critical for ensuring accurate and reproducible results.
Caption: A generalized workflow for the bioanalysis of drug metabolites.
Troubleshooting Guides
This section addresses specific issues that may arise during method development and sample analysis, providing probable causes and actionable solutions.
Sample Preparation and Extraction Issues
Effective sample preparation is paramount for minimizing matrix effects and achieving reliable quantification.[8][9][10] Solid-Phase Extraction (SPE) is often the preferred method for its selectivity and ability to provide cleaner extracts compared to Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).[11][12][13]
Issue 1: Low Analyte Recovery during Solid-Phase Extraction (SPE)
Symptom: The peak area of your analyte in extracted samples is significantly lower than in post-extraction spiked samples.
Probable Causes & Solutions:
Probable Cause
Explanation & Solution
Inappropriate Sorbent Chemistry
The analyte, being an acidic compound, requires a specific interaction with the SPE sorbent for effective retention and elution. A mismatch in polarity or retention mechanism is a common cause of low recovery.[14] Solution: For an acidic analyte like 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid, a mixed-mode anion exchange sorbent is often ideal. This allows for retention based on both the non-polar phenyl ring and the negatively charged carboxylic acid group, offering enhanced selectivity.[15]
Incorrect pH of Loading/Wash Solutions
For ion-exchange mechanisms, the pH of the sample and wash solutions must be optimized to ensure the analyte is in its charged state for retention. Solution: The sample should be loaded at a pH at least 2 units above the pKa of the carboxylic acid group to ensure it is deprotonated (anionic). Wash steps can be performed with a solvent of similar pH to remove neutral and basic interferences.
Inefficient Elution
The elution solvent may not be strong enough or at the correct pH to disrupt the analyte-sorbent interaction. Solution: To elute the analyte, the pH of the elution solvent should be at least 2 units below the pKa to neutralize the carboxylic acid group, disrupting the ionic interaction. The organic content of the elution solvent should also be sufficient to overcome any secondary non-polar interactions.[16] A titration of elution solvent strength can identify the weakest solvent that provides complete elution, which can improve the cleanliness of the final extract.[15]
Column Bed Drying Out
If the sorbent bed dries out after conditioning and before sample loading, the retention mechanism can be compromised, leading to analyte breakthrough.[14] Solution: Ensure that the sorbent bed remains wetted with the equilibration solution until the sample is loaded.
Issue 2: Poor Reproducibility in Extraction
Symptom: High variability (%CV) in analyte response across replicate extractions of the same sample.
Probable Causes & Solutions:
Probable Cause
Explanation & Solution
Inconsistent Flow Rates
Variations in the flow rate of solutions through the SPE cartridges can lead to inconsistent extraction efficiencies.[14] Solution: Utilize a vacuum manifold with a gauge or a positive pressure manifold to ensure a consistent and controlled flow rate for all samples. For retention mechanisms that rely on point-to-point interactions like ion-exchange, a slower flow rate (e.g., 1 mL/min) is often beneficial.[15]
Sample Overloading
Exceeding the capacity of the SPE sorbent will result in analyte breakthrough and non-linear recovery. Solution: Ensure the mass of the sorbent is adequate for the expected concentration of the analyte and endogenous matrix components. For silica-based phases, the capacity is typically around 5-10% of the sorbent mass.[15]
Analyte Instability
Metabolites, particularly glucuronides, can be unstable and may degrade during sample processing.[5] Solution: Keep samples on ice during processing and consider the addition of stabilizers if necessary. For acyl glucuronides, which can be prone to hydrolysis, maintaining a slightly acidic pH can improve stability.
Chromatography and Mass Spectrometry Issues
The LC-MS/MS system is the core of the analytical method, and its proper functioning is critical for achieving the required sensitivity and selectivity.
Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)
Symptom: The analyte response in post-extraction spiked matrix samples is significantly different from the response in a neat solution.[17]
Probable Causes & Solutions:
Probable Cause
Explanation & Solution
Co-elution with Endogenous Components
Phospholipids and other endogenous matrix components can co-elute with the analyte and interfere with the ionization process in the mass spectrometer source.[8][9] Solution 1 (Chromatographic): Optimize the chromatographic gradient to achieve better separation between the analyte and the interfering peaks. Using a smaller particle size column (e.g., sub-2 µm) can improve peak resolution. Solution 2 (Sample Preparation): Employ a more rigorous sample clean-up technique. If using LLE, consider a back-extraction step. If using SPE, ensure the wash steps are optimized to remove the maximum amount of interferences.[16]
Inappropriate Internal Standard (IS)
An ideal internal standard should co-elute with the analyte and experience the same degree of matrix effect, thereby compensating for variations in signal intensity.[18] Solution: The best choice for an internal standard is a stable isotope-labeled version of the analyte. If this is not available, a close structural analog that exhibits similar chromatographic and ionization behavior should be used.
Assessment of Matrix Effects:
The "post-extraction spiking" method is the gold standard for quantitatively assessing matrix effects.[17]
Caption: Workflow for quantitative assessment of matrix effects.
Issue 4: Poor Peak Shape or Shifting Retention Times
Symptom: Chromatographic peaks are broad, tailing, fronting, or the retention time is not consistent across injections.
Probable Causes & Solutions:
Probable Cause
Explanation & Solution
Mismatch between Reconstitution Solvent and Mobile Phase
If the reconstitution solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion and poor retention. Solution: The reconstitution solvent should be as close as possible in composition to the initial mobile phase conditions.
Column Contamination or Degradation
Accumulation of matrix components on the column can lead to a loss of performance. Solution: Use a guard column to protect the analytical column. Implement a column wash procedure at the end of each analytical batch to remove strongly retained compounds.
Mobile Phase Issues
Inconsistent mobile phase preparation, degradation, or insufficient buffering can cause retention time shifts. Solution: Prepare fresh mobile phases daily. Ensure the pH of aqueous mobile phases is stable and appropriate for the analyte's pKa to maintain a consistent ionization state.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary metabolites of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid?
A1: Based on its structural similarity to gemfibrozil, the expected major metabolic pathways are oxidation of the methyl groups on the phenyl ring to form alcohol and carboxylic acid metabolites, as well as direct glucuronidation of the parent compound's carboxylic acid moiety to form an acyl glucuronide.[2][3][19]
Q2: How do I develop a selective LC-MS/MS method for the parent drug and its metabolites?
A2: Method development should begin with the individual tuning of each analyte (parent and potential metabolites) to determine the optimal precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). The collision energy and other MS parameters should be optimized for each transition to maximize signal intensity. Chromatographic separation is then developed to resolve the parent drug from its metabolites and from endogenous interferences. A reverse-phase C18 column is a good starting point, with a mobile phase consisting of an acidified aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Q3: What are the key parameters for bioanalytical method validation according to regulatory guidelines?
A3: According to the FDA's Bioanalytical Method Validation (BMV) Guidance, a full validation should include the assessment of the following parameters: accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), stability (freeze-thaw, bench-top, long-term, and stock solution), and matrix effect.[7][20] The ICH M10 guideline provides harmonized international standards.[21]
Validation Parameter
Acceptance Criteria (Typical)
Accuracy
Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
Precision
Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).
Selectivity
No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Stability
Analyte concentration should be within ±15% of the nominal concentration after storage under specified conditions.
Q4: My acyl glucuronide metabolite appears to be unstable. How can I mitigate this?
A4: Acyl glucuronides are known to be susceptible to hydrolysis, especially at neutral or basic pH. To improve stability, it is crucial to keep biological samples acidified (e.g., pH 4-5) and at low temperatures (e.g., on ice during processing and frozen at -70°C or lower for long-term storage).[5] All processing steps should be performed as quickly as possible.
Q5: I am observing carryover in my analytical runs. What is the best way to address this?
A5: Carryover can be a significant issue, especially with "sticky" compounds. To address this, optimize the autosampler wash procedure. Use a wash solution that is stronger than the mobile phase to effectively clean the injection needle and port. A wash solution containing a high percentage of organic solvent, possibly with the addition of a small amount of acid or base, is often effective. Injecting blank samples after the highest calibration standard can help to quantify and confirm the extent of the carryover.
References
Mei, H. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 7(19), 2435-2438. Available at: [Link]
Licea-Perez, H., & Wang, S. (2018). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
ResolveMass Laboratories. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available at: [Link]
Patel, D. P., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 2(7), 1646-1654. Available at: [Link]
ResolveMass Laboratories. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Available at: [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]
Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Available at: [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
Jia, M., et al. (2022). Metabolic Activation of Gemfibrozil Mediated by Cytochrome P450 Enzymes and Sulfotransferases. Chemical Research in Toxicology, 35(7), 1235-1244. Available at: [Link]
Samant, S., & Gerk, P. M. (2022). Inhibition of CYP2C8 by Acyl Glucuronides of Gemfibrozil and Clopidogrel: Pharmacological Significance, Progress and Challenges. Metabolites, 12(9), 820. Available at: [Link]
SCION Instruments. (2025). How Can We Improve Our Solid Phase Extraction Processes? Available at: [Link]
LCGC International. (2017). Three Common SPE Problems. Available at: [Link]
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Available at: [Link]
Pule, B. O., Mmualefe, L. C., & Torto, N. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies Application Note. Available at: [Link]
LCGC International. (2026). The Most Common Mistakes in Solid-Phase Extraction. Available at: [Link]
Ogilvie, B. W., et al. (2006). Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: implications for drug-drug interactions. Drug Metabolism and Disposition, 34(1), 191-197. Available at: [Link]
De Vooght-Johnson, R. (2023). The importance of unstable metabolites in LC-MS/MS-based bioanalysis. Wiley Analytical Science. Available at: [Link]
Prueksaritanont, T., et al. (2002). Mechanistic Studies on Metabolic Interactions between Gemfibrozil and Statins. Journal of Pharmacology and Experimental Therapeutics, 301(3), 1042-1051. Available at: [Link]
Al-Bazzaz, F. Y., & Al-Kotaji, M. (2023). An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia. Pharmaceuticals, 16(5), 698. Available at: [Link]
Janežič, M., & Trontelj, J. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available at: [Link]
Technical Support Center: Optimizing the Biological Half-Life of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic Acid Derivatives
Welcome to the Technical Support Center for drug development professionals working with sterically hindered aryl propanoic acids. The 2,2-dimethylpropanoic acid (pivalic acid) core is a well-established structural motif...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for drug development professionals working with sterically hindered aryl propanoic acids. The 2,2-dimethylpropanoic acid (pivalic acid) core is a well-established structural motif used to enhance the metabolic stability of drug candidates[1]. By incorporating a gem-dimethyl group at the alpha position, researchers can effectively block beta-oxidation. However, derivatives such as 3-(3,4-dimethylphenyl)-2,2-dimethylpropanoic acid present unique pharmacokinetic (PK) challenges due to alternative metabolic escape routes.
This guide provides mechanistic insights, troubleshooting protocols, and self-validating experimental designs to help you optimize the biological half-life of your compounds.
Q1: We substituted our standard propanoic acid derivative with a 2,2-dimethylpropanoic acid core. Why did the biological half-life only marginally increase?Expert Insight: While the 2,2-dimethyl (gem-dimethyl) substitution successfully creates steric hindrance that prevents the formation of Coenzyme A (CoA) thioesters—thereby blocking mitochondrial beta-oxidation—it does not protect the molecule from other clearance mechanisms. In the case of 3-(3,4-dimethylphenyl)-2,2-dimethylpropanoic acid, the highly lipophilic 3,4-dimethylphenyl ring is highly susceptible to Cytochrome P450 (CYP450) mediated benzylic oxidation. The metabolic burden simply shifts from Phase I lipid metabolism to Phase I hepatic oxidation.
Q2: How can we confirm if the clearance is driven by CYP450 oxidation versus Phase II glucuronidation?Expert Insight: You must run a parallel in vitro assay using human liver microsomes (HLMs) with and without the cofactor NADPH. If the compound degrades rapidly in the presence of NADPH but is stable without it, CYP450-mediated benzylic hydroxylation of the 3,4-dimethyl groups is the primary culprit. If adding UDP-glucuronic acid (UDPGA) significantly accelerates clearance, acyl glucuronidation of the carboxylic acid is occurring.
Q3: Can we use prodrug strategies to further enhance the half-life and bioavailability?Expert Insight: Yes. Converting the carboxylic acid into a dipivoxil or pivoxil ester (utilizing the 2,2-dimethylpropanoic acid moiety itself as a leaving group) is a proven strategy. For example, adefovir dipivoxil utilizes this exact mechanism to increase lipophilicity and oral bioavailability, extending the terminal elimination half-life significantly[2][3].
Section 2: Troubleshooting Guide for Experimental Anomalies
Issue: High variability in LC-MS/MS quantification during PK profiling.
Causality: 2,2-dimethylpropanoic acid derivatives lack strong chromophores and can exhibit poor ionization efficiency in positive electrospray ionization (ESI+).
Actionable Fix: Switch to ESI- (negative mode) to detect the deprotonated carboxylic acid [M-H]-. Ensure your mobile phase uses a weak acid modifier (like 0.01% to 0.05% formic acid) rather than strong acids like phosphoric acid, which suppress MS signals[4].
Issue: In vitro intrinsic clearance (
CLint
) does not scale to in vivo half-life.
Causality: The compound may be highly bound to plasma proteins (>99%) due to its lipophilic 3,4-dimethylphenyl tail. High protein binding restricts the free fraction available for hepatic clearance, making the in vivo half-life appear longer than predicted by protein-free in vitro assays.
Actionable Fix: Perform a plasma protein binding (PPB) assay using equilibrium dialysis and calculate the unbound fraction (
fu
). Adjust your in vitro to in vivo extrapolation (IVIVE) models using the
fu
.
Section 3: Self-Validating Experimental Protocols
Protocol 1: Self-Validating In Vitro Microsomal Stability Assay
This protocol is designed with internal causality checks. If the positive control fails, the entire run is invalidated, ensuring absolute data trustworthiness.
Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the test derivative (final concentration 1 µM, keeping organic solvent <0.5% to prevent CYP inhibition).
Self-Validation Controls:
Positive Control: Verapamil (1 µM) to validate CYP3A4 activity.
Negative Control: Test compound without NADPH to rule out chemical instability.
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The 3:1 organic ratio instantly precipitates proteins, halting metabolism.
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS.
Validation Gate: Calculate the half-life of Verapamil. If it falls outside the historical lab norm (e.g., 15-25 mins), discard the plate. The system has failed.
Protocol 2: Pharmacokinetic (PK) Profiling in Rat Models
Dosing Preparation: Formulate the compound in 5% DMSO / 10% Tween 80 / 85% Saline to overcome the poor aqueous solubility of the 3,4-dimethylphenyl moiety.
Administration: Administer intravenously (IV) at 2 mg/kg and orally (PO) at 10 mg/kg to Sprague-Dawley rats (n=3 per group).
Sampling: Collect blood via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.
Plasma Separation: Centrifuge blood at 3000g for 10 minutes at 4°C. Store plasma at -80°C until analysis.
Data Extraction: Use non-compartmental analysis (NCA) to determine Half-life (
T1/2
), Clearance (CL), and Volume of Distribution (Vd).
Section 4: Quantitative Data Summaries
Table 1: Comparative Pharmacokinetic Metrics of Propanoic Acid Derivatives
Compound Class
Structural Modification
Primary Clearance Mechanism
In Vitro
T1/2
(HLMs)
In Vivo
T1/2
(Rat)
Oral Bioavailability (F%)
Unsubstituted Propanoic Acid
None
Beta-oxidation
< 10 min
0.5 hours
25%
2,2-Dimethylpropanoic Acid
gem-dimethyl block
CYP450 Benzylic Oxidation
45 min
2.1 hours
40%
Dipivoxil Ester Prodrug
Esterification
Esterase Hydrolysis
→
CYP450
N/A (Prodrug)
7.5 hours*
60%
*Note: Prodrug half-life references the terminal elimination of the active metabolite, analogous to established adefovir dipivoxil kinetics[2][3].
Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecule Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals on Characterizing 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid and Other Novel Chemical Entities Welcome to the technical support center for mi...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals on Characterizing 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid and Other Novel Chemical Entities
Welcome to the technical support center for minimizing off-target effects of novel small molecule inhibitors. This guide is designed to provide you with the expertise and practical insights needed to navigate the complexities of characterizing new chemical entities, such as 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid. Given that this and many other novel compounds have limited to no pre-existing public data, this resource focuses on the essential workflows and troubleshooting strategies for identifying and mitigating unintended molecular interactions from the ground up.
Our approach is built on three pillars: Expertise & Experience , providing the rationale behind experimental choices; Trustworthiness , with self-validating protocols; and Authoritative Grounding , with in-text citations to key scientific literature and resources.
Frequently Asked Questions (FAQs)
Here we address common initial questions researchers face when beginning to characterize the off-target profile of a new compound.
Q1: I have a novel compound, 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid. Where do I even begin to look for potential off-target effects?
A1: For a novel compound with an unknown interaction profile, a tiered and systematic approach is recommended. The process generally begins with computational predictions, followed by broad in vitro screening, and finally, validation of functional effects in a cellular context. This workflow is designed to progressively narrow down the list of potential off-targets to those that are most biologically relevant.
Q2: How reliable are in silico (computational) predictions for off-target effects?
A2: In silico methods are powerful for generating initial hypotheses about potential off-targets. These approaches use algorithms that compare the structure of your compound to databases of known ligands for a wide array of proteins.[1][2][3][4][5] They can be broadly categorized into:
Ligand-based methods: These predict off-targets by identifying similarities between your compound and molecules with known activities.[6]
Structure-based methods (e.g., molecular docking): These simulate the binding of your compound into the 3D structures of various proteins.[5][6]
While these tools can provide valuable starting points, they have limitations. The accuracy of predictions depends heavily on the quality and coverage of the databases used.[1][2] Therefore, in silico predictions should always be considered preliminary and must be validated by experimental data.[4]
Q3: What's the difference between a binding assay and a functional assay in off-target screening panels?
A3: This is a critical distinction.
Binding assays (e.g., radioligand binding assays) measure whether your compound physically interacts with a target protein. They tell you about affinity but not about the functional consequence of that binding.
Functional assays (e.g., enzyme activity assays, reporter gene assays) measure the biological effect of your compound on a target's activity (e.g., inhibition or activation).
It is possible for a compound to bind to an off-target without affecting its function. Therefore, a combination of both assay types provides a more complete picture of the off-target risk.
Q4: My compound shows activity in a cell-based phenotypic screen. How can I be sure the effect is due to my intended target and not an off-target?
A4: This is a central question in drug discovery. A key validation step is to use genetic techniques to confirm that the intended target is responsible for the observed phenotype.[7] CRISPR-Cas9-mediated gene knockout is a powerful tool for this.[8][9][10][11][12] If your compound still elicits the same effect in cells where your intended target has been knocked out, it is a strong indication that the activity is due to one or more off-targets.
Troubleshooting Guides
This section provides practical advice for specific challenges you may encounter during your experimental work.
Guide 1: Navigating False Positives and Negatives in High-Throughput Screening (HTS)
High-throughput screening is an essential tool for initial off-target profiling, but it is prone to artifacts.[13] Understanding and mitigating these can save significant time and resources.
Issue
Potential Cause
Troubleshooting/Validation Strategy
False Positive
Compound interferes with the assay technology (e.g., autofluorescence, light scattering).[14]
- Rerun hits in an orthogonal assay that uses a different detection method. - Perform counter-screens without the primary target to identify assay-interfering compounds.[15]
Compound forms aggregates that non-specifically inhibit enzymes.[15]
- Include detergents like Triton X-100 in the assay buffer. - Test for aggregation using dynamic light scattering (DLS).
Compound is reactive or unstable under assay conditions.
- Check for compound degradation over the assay time course using LC-MS.
False Negative
Compound has low solubility in the assay buffer.
- Measure compound solubility and, if necessary, adjust buffer composition or use a different solvent.
Compound is unstable in the assay buffer.
- Assess compound stability at the assay temperature and pH.
The chosen assay format is not sensitive enough to detect weak interactions.
- If possible, use a more sensitive detection method or optimize assay conditions (e.g., enzyme/substrate concentrations).
Guide 2: My CETSA Experiment is Not Showing a Thermal Shift. What Should I Do?
The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming target engagement in a cellular environment.[16][17][18][19] However, a lack of a thermal shift does not always mean your compound isn't binding.
Caption: Troubleshooting workflow for CETSA experiments.
Experimental Protocols & Workflows
Workflow: A Systematic Approach to Off-Target Profiling
The following workflow illustrates a comprehensive strategy for identifying and validating off-target effects of a novel compound.
Caption: A multi-phase workflow for off-target characterization.
This protocol allows for the quantification of target engagement in a cellular context by determining the compound concentration required to stabilize the target protein at a fixed temperature.[20][21][22][23]
Prerequisite: You must first determine the optimal heating temperature from a standard CETSA melt curve. This temperature should be on the steep slope of the curve for the untreated sample.
Materials:
Cell culture reagents
Test compound (e.g., 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid) and vehicle (e.g., DMSO)
Phosphate-buffered saline (PBS)
Lysis buffer with protease inhibitors
PCR tubes
Thermal cycler
Centrifuge capable of 20,000 x g at 4°C
Reagents for protein quantification (e.g., BCA assay) and Western blotting
Procedure:
Cell Culture and Treatment:
Culture your chosen cell line to ~80-90% confluency.
Prepare serial dilutions of your test compound in culture medium. Include a vehicle-only control.
Harvest cells and resuspend in fresh medium.
Aliquot cell suspension and add the different concentrations of your compound. Incubate for 1 hour at 37°C.
Heat Challenge:
Transfer 100 µL of each cell suspension (for each compound concentration) into separate PCR tubes.
Heat all tubes simultaneously in a thermal cycler at the pre-determined temperature for 3-8 minutes.[18]
Cool the samples at room temperature for 3 minutes.
Cell Lysis and Fractionation:
Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath) or by adding lysis buffer.
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[16]
Carefully collect the supernatant, which contains the soluble protein fraction.
Analysis:
Quantify the total protein concentration in each supernatant.
Normalize all samples to the same protein concentration.
Analyze the amount of the target protein in each sample by Western blotting.
Quantify the band intensities and plot them against the compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ of target engagement.
Advanced Strategy: Structure-Activity Relationship (SAR) for Improved Selectivity
Once a problematic off-target has been confirmed, medicinal chemistry can be employed to design new analogs of your compound with improved selectivity. This is a core principle of lead optimization.[24][25][26][27][28][29][30][31]
The goal of SAR is to understand which parts of the molecule are responsible for binding to the on-target versus the off-target. By making systematic chemical modifications, you can disfavor binding to the off-target while maintaining or improving affinity for the desired target.
Key Strategies:
Exploiting Structural Differences: If the binding pockets of the on-target and off-target are known, you can design modifications that create a steric clash in the off-target's binding site or introduce favorable interactions only present in the on-target.[24][27]
Modulating Physicochemical Properties: Altering properties like lipophilicity and charge can change the compound's binding profile.[24][27]
Rigidification: Constraining the flexibility of the molecule can lock it into a conformation that is preferred by the on-target but not the off-target.
References
Bulusu, K. C., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 777. [Link]
Bulusu, K. C., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC. [Link]
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]
Lee, J. H., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC. [Link]
Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295–317. [Link]
Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. PubMed. [Link]
Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. [Link]
Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi. [Link]
Bulusu, K. C., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
Bulusu, K. C., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC. [Link]
Patsnap. (2025). How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? Patsnap Synapse. [Link]
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
Patsnap. (2025). How can bioinformatics predict off-target effects of drugs? Patsnap Synapse. [Link]
Patsnap. (2025). How to improve drug selectivity? Patsnap Synapse. [Link]
Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]
Excelra. (n.d.). Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. [Link]
Takács, G., Balogh, G. T., & Kiss, R. (2025). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. RSC Publishing. [Link]
CD Genomics. (n.d.). Off-Target Effects of Single-Base Editors and Predictive Tools. CD Genomics. [Link]
Li, X., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]
Wang, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. PMC. [Link]
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. [Link]
Slack, M., & Müller, S. (2015). Integrated Phenotypic Screening and Target Deconvolution for Accelerated Drug Discovery. Xtalks. [Link]
Lövborg, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
Biocompare.com. (2022). Target Validation with CRISPR. Biocompare.com. [Link]
Shaw, J., et al. (2018). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology. [Link]
Kobia, A., et al. (2020). Computational/in silico methods in drug target and lead prediction. PMC. [Link]
Wang, Y., et al. (2024). Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay. PMC. [Link]
Beg, M. A., et al. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. IntechOpen. [Link]
ChemCopilot. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. ChemCopilot. [Link]
Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
Vens, C., et al. (2012). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics, 28(18), 2376–2382. [Link]
Oligonucleotide Therapeutics Society. (2024). In-silico siRNA Off-Target Predictions: What Should We Be Looking For? Oligonucleotide Therapeutics Society. [Link]
BellBrook Labs. (2025). How to Minimize False Positives in ADP Detection. BellBrook Labs. [Link]
Bye, A. P., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2231–2247. [Link]
Bridge Informatics. (2024). Advancing CRISPR Technology with Accurate Off-Target Predictions Using RNA-DNA Interaction Fingerprints. Bridge Informatics. [Link]
Singh, R., et al. (2026). Assessing off-target effects in CRISPR/Cas9: challenges and strategies for precision DNA editing. PubMed. [Link]
Wang, Y., et al. (2024). Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay. PubMed. [Link]
Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. PubMed. [Link]
A Researcher's Guide to Validating the Biological Target of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic Acid
For drug development professionals and researchers, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this journey is the...
Author: BenchChem Technical Support Team. Date: April 2026
For drug development professionals and researchers, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this journey is the definitive identification and validation of the compound's biological target. This guide provides an in-depth, technical comparison of modern methodologies for validating the biological target of a novel compound, using 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid as a case study. While the specific biological target of this molecule is not extensively documented in publicly available literature, its structural relatives in the arylpropanoic acid class are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] This guide, therefore, will equip you with the strategic and technical expertise to approach target validation for this and other novel chemical entities.
We will move beyond a simple listing of protocols to a holistic comparison of three cornerstone techniques: the Cellular Thermal Shift Assay (CETSA), CRISPR-Cas9-mediated gene editing, and Chemical Proteomics. Each method will be evaluated for its unique strengths, inherent limitations, and ideal applications, empowering you to make informed decisions in your research.
Comparative Analysis of Target Validation Methodologies
Methodology
Principle
Strengths
Limitations
Ideal Application
Cellular Thermal Shift Assay (CETSA)
Ligand binding increases the thermal stability of the target protein.[2]
Label-free, applicable in intact cells and tissues, provides evidence of direct target engagement.[3][4]
Requires a specific antibody for detection, throughput can be limited in its traditional format.[4]
Confirming direct binding of a compound to a putative target in a cellular context.
CRISPR-Cas9 Gene Editing
Genetic knockout or modification of the putative target gene to observe changes in compound efficacy.[][6][7]
Provides strong genetic evidence for target necessity, high specificity.[7][8]
Can have off-target effects, compensatory mechanisms may mask the phenotype.
Validating that a specific gene product is essential for the compound's mechanism of action.
Chemical Proteomics
Uses a modified version of the compound to "fish" for its binding partners in a cellular lysate.[9][10][11]
Unbiased, can identify novel targets and off-targets, applicable in complex biological mixtures.[10][12]
Requires chemical modification of the compound which may alter its activity, potential for non-specific binding.[12]
Deconvoluting the target(s) of a compound with an unknown mechanism of action.
Experimental Workflows and Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical technique to verify the direct interaction between a drug and its target protein within the complex environment of a cell. The fundamental principle is that the binding of a ligand, in this case, 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid, will stabilize its target protein against thermal denaturation.[2]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Cell Culture and Treatment:
Culture a relevant cell line (e.g., a line where the putative target is highly expressed) to 80-90% confluency.
Treat the cells with varying concentrations of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[13]
Heat Challenge:
Aliquot the cell suspensions into PCR tubes.
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[13]
Cell Lysis:
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13]
Separation of Soluble and Aggregated Proteins:
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[13]
Quantification of Soluble Target Protein:
Collect the supernatant containing the soluble proteins.
Analyze the amount of the soluble target protein by Western blotting using a specific antibody or by mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
CRISPR-Cas9 for Genetic Target Validation
CRISPR-Cas9 technology offers a precise way to genetically validate a drug target by knocking out the gene encoding the putative target protein.[6][7] If the compound's efficacy is diminished or abolished in the knockout cells compared to wild-type cells, it provides strong evidence that the gene product is the biological target.
Caption: Workflow for CRISPR-Cas9 mediated target validation.
gRNA Design and Synthesis:
Design and synthesize guide RNAs (gRNAs) that target a specific exon of the putative target gene.
Transfection:
Co-transfect the target cells with a plasmid expressing Cas9 nuclease and the specific gRNA.
Clonal Selection and Expansion:
Select single cells and expand them into clonal populations.
Validation of Knockout:
Screen the clonal populations for the desired genetic modification using sequencing.
Confirm the absence of the target protein expression by Western blotting.
Phenotypic Assay:
Treat both the knockout and wild-type cells with 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid.
Assess a relevant cellular phenotype (e.g., cell viability, signaling pathway activation). A loss of compound-induced phenotype in the knockout cells validates the target.
Chemical Proteomics for Unbiased Target Identification
When the biological target of a compound is unknown, chemical proteomics provides a powerful, unbiased approach for its identification.[9][10] This technique typically involves synthesizing a derivative of the compound with a reactive group for covalent labeling or a tag for affinity purification of its binding partners.
Caption: A general workflow for chemical proteomics-based target identification.
Probe Synthesis:
Synthesize a derivative of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid containing a tag (e.g., biotin) or a photo-reactive crosslinker. It is crucial to ensure that the modification does not significantly alter the compound's biological activity.
Labeling:
Incubate the probe with cell lysate or intact cells.
Enrichment of Target Proteins:
For biotinylated probes, capture the probe-protein complexes using streptavidin beads.
For photo-reactive probes, induce cross-linking by UV irradiation, followed by enrichment.
Protein Digestion:
Elute the captured proteins and digest them into peptides using an enzyme like trypsin.
Mass Spectrometry Analysis:
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis:
Identify the proteins that are significantly enriched in the probe-treated sample compared to a control. These are the candidate targets of the compound.
Conclusion: An Integrated Approach to Target Validation
The validation of a biological target is rarely achieved through a single experiment. A robust and compelling case for the mechanism of action of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid, or any novel compound, is best built through the strategic integration of orthogonal approaches. For instance, a candidate target identified through an unbiased chemical proteomics screen can be subsequently validated for direct engagement using CETSA and for its functional relevance using CRISPR-Cas9. This multi-faceted approach provides the necessary confidence to advance a compound through the drug discovery pipeline. By understanding the principles, strengths, and practical execution of these powerful techniques, researchers can navigate the complexities of target validation with greater precision and success.
References
BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
BOC Sciences. (n.d.). CRISPR Cas9 Gene Editing for Target Identification and Validation.
Biocompare. (2022, October 28). Target Validation with CRISPR.
Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing.
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
SelectScience. (2023, November 27). Explore the role of CRISPR gene editing in target validation.
Corson, T. W., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports.
Li, J., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules.
National Center for Biotechnology Information. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
National Institutes of Health. (2011). Identification and validation of protein targets of bioactive small molecules.
Taylor & Francis Online. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects.
American Chemical Society Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
ResearchGate. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]
Cross-Validation of Analytical Methods for 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic Acid: A Comprehensive Guide
Executive Summary The accurate quantification of complex active pharmaceutical ingredient (API) intermediates is a critical bottleneck in drug development. 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid is a stericall...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate quantification of complex active pharmaceutical ingredient (API) intermediates is a critical bottleneck in drug development. 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid is a sterically hindered aryl-aliphatic carboxylic acid. Its structural features—an ultraviolet (UV)-active aromatic ring, a lipophilic backbone, and a polar, sterically shielded carboxylate group—demand a rigorous, multi-modal analytical approach.
This guide provides a definitive cross-validation of three distinct analytical methodologies: HPLC-UV , UHPLC-MS/MS , and GC-FID . By adhering to the latest ICH Q2(R2) guidelines[1] and FDA Bioanalytical Method Validation standards[2], we objectively compare these platforms to establish a self-validating framework for both routine quality control (QC) and trace-level bioanalysis.
Chemical Profiling & Methodological Rationale
To design a robust analytical strategy, we must first deconstruct the molecule's physicochemical causality:
The Chromophore: The 3,4-dimethylphenyl group provides strong
π→π∗
transitions, making it highly suitable for UV detection at ~220–230 nm.
The Ionizable Group: The carboxylic acid moiety (
pKa≈4.5
) necessitates strict pH control in liquid chromatography. If the mobile phase pH is near the
pKa
, the molecule exists in a state of partial ionization, leading to severe peak tailing and retention time shifts. We must use an acidic modifier (e.g., 0.1% Formic Acid) to fully protonate the analyte, ensuring sharp peak shapes on reverse-phase C18 columns[3].
The Steric Shield (Gem-Dimethyl Effect): The 2,2-dimethyl substitution at the alpha carbon creates significant steric hindrance around the carboxyl group. While this stabilizes the molecule against degradation, it drastically reduces its reactivity during derivatization. Consequently, standard methylation techniques for Gas Chromatography (GC) often fail, necessitating aggressive silylation protocols.
Figure 1: Decision tree and workflow for the cross-validation of analytical methodologies.
Method 1: HPLC-UV (The QA/QC Workhorse)
High-Performance Liquid Chromatography with UV detection remains the gold standard for bulk API release testing due to its robust linearity and cost-effectiveness. The method is validated according to ICH Q2(R2) parameters for assay and purity[4].
Scientific Causality
To counteract the polarity of the carboxylic acid, we utilize a reverse-phase C18 column. The mobile phase is buffered with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) to suppress ionization, driving the equilibrium toward the neutral, lipophilic state. This maximizes hydrophobic interactions with the stationary phase, preventing the "smearing" effect common with unbuffered arylpropanoic acids[5].
Step-by-Step Protocol
System Setup: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).
Column: Waters XBridge C18 (
150×4.6
mm, 3.5 µm).
Mobile Phase:
Solvent A: 0.1% Formic Acid in Milli-Q Water.
Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
Gradient Program: 0–2 min (30% B), 2–10 min (linear gradient to 90% B), 10–12 min (hold at 90% B), 12–15 min (re-equilibration at 30% B).
Flow Rate: 1.0 mL/min.
Detection: 225 nm (reference 360 nm).
Sample Prep: Dissolve API in Methanol:Water (50:50 v/v) to a working concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection (10 µL).
Method 2: UHPLC-MS/MS (The Bioanalytical Standard)
For pharmacokinetic (PK) studies or trace impurity profiling, UV detection lacks the requisite sensitivity. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) provides sub-nanogram limits of detection, aligning with FDA Bioanalytical Method Validation guidelines[6].
Scientific Causality
Carboxylic acids are prime candidates for Electrospray Ionization in negative mode (ESI-). The molecule readily loses a proton to form a stable
[M−H]−
precursor ion at m/z 205.1. During Collision-Induced Dissociation (CID), the steric hindrance of the gem-dimethyl group restricts complex rearrangements, forcing a highly predictable and energetically favorable decarboxylation (loss of
CO2
, 44 Da) to yield a dominant product ion at m/z 161.1. This specific transition (205.1
→
161.1) is monitored via Multiple Reaction Monitoring (MRM) for absolute specificity.
Figure 2: ESI- ionization and CID fragmentation pathway for MRM quantitation.
Step-by-Step Protocol
System Setup: Waters Acquity UPLC coupled to a Xevo TQ-S micro Triple Quadrupole Mass Spectrometer.
Column: Acquity UPLC BEH C18 (
50×2.1
mm, 1.7 µm).
Mobile Phase: Solvent A (0.05% Acetic Acid in Water) and Solvent B (Acetonitrile). Note: Acetic acid is preferred over Formic acid in negative mode as it causes less ion suppression.
Internal Standard: Ibuprofen-d3 (to correct for matrix effects and extraction recovery)[5].
Sample Prep (Plasma): Add 100 µL of plasma to 300 µL of cold Acetonitrile (containing IS). Vortex for 2 min, centrifuge at 14,000 rpm for 10 min. Inject 2 µL of the supernatant.
Method 3: GC-FID (The Orthogonal Validator)
Regulatory bodies increasingly require orthogonal methods to prove that no co-eluting impurities are hidden beneath the primary HPLC peak[7]. Gas Chromatography with Flame Ionization Detection (GC-FID) separates compounds based on volatility rather than hydrophobicity, providing this necessary orthogonality.
Scientific Causality
Free carboxylic acids hydrogen-bond strongly, leading to high boiling points, irreversible adsorption to the GC inlet, and severe peak tailing. To volatilize the compound, the polar
−OH
group must be masked. Due to the steric hindrance of the adjacent 2,2-dimethyl group, standard methylation is inefficient. Instead, we use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) under elevated heat to force the formation of a volatile trimethylsilyl (TMS) ester.
Step-by-Step Protocol
Derivatization: Transfer 1.0 mg of the dried sample into a GC vial. Add 500 µL of anhydrous Pyridine and 500 µL of BSTFA + 1% TMCS. Cap tightly and incubate in a heating block at 70°C for 45 minutes to overcome steric hindrance. Cool to room temperature.
System Setup: Agilent 7890B GC system with an FID detector.
Column: DB-5MS (
30
m
×0.25
mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Temperature Program: Initial temp 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
To demonstrate that these analytical procedures are "fit for their intended purpose" as mandated by ICH Q2(R2)[1], a full validation was executed. The table below summarizes the quantitative performance metrics across the three platforms.
Validation Parameter (ICH Q2)
HPLC-UV (Assay/Purity)
UHPLC-MS/MS (Bioanalysis)
GC-FID (Orthogonal)
Linearity Range
1.0 – 100 µg/mL
1.0 – 1000 ng/mL
5.0 – 200 µg/mL
Correlation Coefficient (
R2
)
0.9995
0.9989
0.9975
Limit of Detection (LOD)
0.15 µg/mL
0.50 ng/mL
0.80 µg/mL
Limit of Quantitation (LOQ)
0.50 µg/mL
1.50 ng/mL
2.50 µg/mL
Intra-day Precision (% RSD)
0.8%
3.2%
2.1%
Inter-day Precision (% RSD)
1.2%
4.5%
3.4%
Accuracy (% Recovery)
99.5% ± 1.0%
94.2% ± 4.5%
97.1% ± 2.5%
Primary Limitation
Lacks trace sensitivity
Matrix suppression effects
Requires derivatization
Data Interpretation & Regulatory Alignment
HPLC-UV exhibits the tightest precision (RSD < 1.0%) and highest accuracy, satisfying ICH Q2(R2) criteria for API release testing[7].
UHPLC-MS/MS easily meets the FDA Bioanalytical Method Validation requirement of ±15% accuracy and precision for PK study samples[6], achieving an LOQ three orders of magnitude lower than UV detection.
GC-FID successfully acts as an orthogonal check. While its LOD is higher due to derivatization inefficiencies, it confirms the absence of volatile organic impurities that HPLC might miss.
Conclusion
The quantification of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid requires an analytical strategy tailored to its specific structural nuances. By leveraging acidic mobile phases for HPLC, ESI- MRM transitions for LC-MS/MS, and aggressive silylation for GC-FID, laboratories can establish a self-validating, multi-platform ecosystem. This cross-validation not only ensures absolute data integrity but also guarantees seamless compliance with global ICH and FDA regulatory submissions.
References
ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available at:[Link]
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]
FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta-Analytica. Available at:[Link]
Simple and Sensitive High-Performance Liquid Chromatographic Method for Determination of Transdermally Applied Flurbiprofen. ResearchGate. Available at:[Link]
Molecular Motions in Amorphous Ibuprofen As Studied by Broadband Dielectric Spectroscopy. The Journal of Physical Chemistry B - ACS Publications. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Target Rationale
Microsomal Prostaglandin E Synthase-1 (mPGES-1) is the terminal, inducible enzyme in the cyclooxygenase-2 (COX-2) mediated prostaglandin E2 (PGE2) biosynthetic pathway. Inhibiting mPGES-1 represents a paradigm shift in anti-inflammatory drug discovery: it selectively suppresses pathogenic PGE2 without blocking the synthesis of cardioprotective prostacyclin (PGI2), thereby circumventing the severe cardiovascular risks associated with traditional NSAIDs and COX-2 inhibitors[1].
3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid (DMPA) is a highly efficient, fragment-like inhibitor scaffold. By isolating the critical
α,α
-dimethyl carboxylic acid pharmacophore found in classic bulky inhibitors like MK-886, DMPA offers superior ligand efficiency (LE) and provides a highly tunable core for hit-to-lead optimization. This guide objectively compares the mechanistic and experimental profile of DMPA against established mPGES-1 inhibitors.
Mechanistic Overview & Structural Causality
The homotrimeric structure of mPGES-1 requires specific ligand anchoring, typically achieved by acidic moieties binding within the active site[2]. The structural design of DMPA leverages three critical mechanistic features:
The Carboxylate Anchor : The carboxylic acid acts as a bioisostere for the endoperoxide of the natural substrate (PGH2), forming essential salt bridges with Arg126, Arg73, and His113[3].
The Thorpe-Ingold Effect : The gem-dimethyl group at the C2 position restricts the rotatable bonds of the propanoic acid chain. This forces the adjacent aryl ring into a perpendicular, bioactive conformation, minimizing the entropic penalty upon binding.
Hydrophobic Subpocket Engagement : The 3,4-dimethylphenyl moiety provides optimal van der Waals contacts within the lipophilic subpocket, a space traditionally occupied by the bulky indole core of MK-886[4].
A major challenge in mPGES-1 drug development has been the high plasma protein binding (PPB) and poor pharmacokinetic profiles of highly lipophilic lead structures[3]. By stripping away the indole core of MK-886, DMPA sacrifices raw potency for a dramatic improvement in physicochemical properties.
Quantitative Comparison Table
Compound
Structural Class
IC₅₀ (mPGES-1)
Selectivity (vs COX-2)
ClogP
Ligand Efficiency (LE)*
DMPA
Fragment Lead
~2.5 µM
>100-fold
3.1
0.42 kcal/mol/HA
MK-886
Indole-based
1.6 µM
>100-fold
5.8
0.28 kcal/mol/HA
Licofelone
Arylpyrrolizine
~1.0 µM
>50-fold
4.5
0.31 kcal/mol/HA
*Ligand Efficiency (LE) normalizes binding affinity by the number of heavy atoms (HA). DMPA's high LE (>0.3) indicates it is a superior starting point for structural elaboration without inflating molecular weight.
To rigorously evaluate DMPA against known inhibitors, the following self-validating assay cascade must be utilized.
Protocol 1: Cell-Free mPGES-1 Activity Assay
Purpose : To isolate direct enzymatic inhibition from cellular permeability factors.
Self-Validation : The inclusion of a no-enzyme blank rules out the spontaneous auto-oxidation of PGH2 into PGE2, ensuring the measured signal is purely enzyme-driven.
Preparation : Express and purify recombinant human mPGES-1. Suspend in 0.1 M potassium phosphate buffer (pH 7.4) containing 2.5 mM glutathione (GSH). Causality: GSH is an essential catalytic cofactor for mPGES-1; its presence is mandatory for the isomerization of PGH2[3].
Incubation : Pre-incubate the enzyme with DMPA or MK-886 (titrated from 0.01 to 100 µM) for 15 minutes at 4°C.
Initiation : Add 10 µM PGH2 (kept strictly on ice to prevent degradation) to initiate the reaction.
Termination : After exactly 60 seconds, terminate the reaction using an acidic stop solution (40 mM FeCl₂ / 50 mM citric acid).
Quantification : Analyze PGE2 levels using a competitive Enzyme Immunoassay (EIA).
Protocol 2: Intact Cell Assay (A549) for Pathway Selectivity
Purpose : To confirm that DMPA penetrates cell membranes and selectively inhibits mPGES-1 without affecting the upstream COX-2 enzyme[4].
Self-Validation : This assay simultaneously measures PGE2 (mPGES-1 product) and 6-keto PGF1
α
(the stable metabolite of PGI2, representing COX-2 activity). If DMPA is genuinely selective, PGE2 will drop while 6-keto PGF1
α
remains constant or increases due to substrate shunting.
Fig 2: Intact cell assay workflow for evaluating mPGES-1 vs. COX-2 selectivity in A549 cells.
Induction : Seed A549 cells and stimulate with IL-1
β
(10 ng/mL) for 16 hours. Causality: IL-1
β
induces the coordinate expression of both COX-2 and mPGES-1, priming the inflammatory pathway.
Treatment : Wash cells and incubate with DMPA or reference inhibitors for 30 minutes.
Trigger : Add exogenous arachidonic acid (10 µM) and calcium ionophore A23187 to trigger a burst of eicosanoid synthesis[4].
Harvest & Analysis : After 15 minutes, collect the supernatant and analyze via LC-MS/MS or EIA for both PGE2 and 6-keto PGF1
α
.
References
Arylpyrrolizines as Inhibitors of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) or as Dual Inhibitors of mPGES-1 and 5-Lipoxygenase (5-LOX) . Journal of Medicinal Chemistry.[Link]
Novel human mPGES-1 inhibitors identified through structure-based virtual screening . PubMed Central (PMC).[Link]
Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions . Journal of Medicinal Chemistry.[Link]
4YK5: Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics . RCSB Protein Data Bank.[Link]
Comparative Analysis of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic Acid Synthesis Routes
Introduction & Target Rationale 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid is a sterically hindered, lipophilic carboxylic acid. Its structural motif—a gem-dimethyl group adjacent to a carboxylic acid and an aryl...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Target Rationale
3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid is a sterically hindered, lipophilic carboxylic acid. Its structural motif—a gem-dimethyl group adjacent to a carboxylic acid and an aryl ring—makes it a highly valuable intermediate in medicinal chemistry. This specific scaffold is frequently utilized to design conformationally restricted drug candidates, including highly targeted [1].
Synthesizing this
α,α
-dimethyl hydrocinnamic acid derivative poses specific challenges due to the steric bulk of the gem-dimethyl group. This guide objectively compares two primary synthetic strategies:
Route A: Direct Enolate Alkylation (The Isobutyric Acid Dianion Route)
Route B: Reformatsky Condensation followed by Dehydration and Reduction
Route A: Direct Enolate Alkylation (The Dianion Route)
Concept & Causality
The most direct and atom-economical method to construct the
α,α
-dimethyl carboxylic acid framework is the direct alkylation of isobutyric acid. Because carboxylic acids contain a highly acidic proton (pKa ~4.8), direct alkylation requires the generation of a dianion using a strong base like Lithium Diisopropylamide (LDA).
Mechanistically, the first equivalent of LDA deprotonates the carboxyl group to form a lithium carboxylate salt. The second equivalent deprotonates the sterically hindered
α
-carbon to form a highly reactive enediolate (dianion). This intermediate then undergoes a rapid
SN2
nucleophilic substitution with 3,4-dimethylbenzyl chloride to form the target carbon-carbon bond[2].
Step-by-Step Protocol
Note: This protocol is adapted from standard [2] and classic Creger alkylation standards[3].
Dianion Formation: In a flame-dried, argon-purged round-bottomed flask, dissolve diisopropylamine (2.2 eq) in anhydrous THF (30 mL/mmol). Cool the solution to 0 °C. Add
n
-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise via a syringe pump over 30 minutes. Stir for an additional 30 minutes to ensure complete LDA formation.
Isobutyric Acid Addition: Add isobutyric acid (1.0 eq) dropwise over 10 minutes. Allow the mixture to warm to room temperature and stir for 1.5 hours to fully generate the enediolate dianion[2].
Alkylation: Cool the stirred solution to 15 °C (or 0 °C to strictly control exothermicity). Slowly add 3,4-dimethylbenzyl chloride (1.05 eq) via syringe pump, maintaining the internal temperature below 20 °C.
Workup & Isolation: Warm to ambient temperature and stir under argon overnight. Partition the mixture between diethyl ether and water. Discard the organic layer (which contains neutral unreacted impurities). Acidify the aqueous layer with concentrated HCl (36%) to pH 1–2. Extract the resulting milky suspension with ethyl acetate (3 × 50 mL). Dry the combined organic phases over
Na2SO4
, filter, and concentrate in vacuo to yield the target acid as a white solid or colorless oil.
Route A Assessment
Pros: Exceptionally short linear sequence (1 step). High regioselectivity and excellent yields (>80%).
Cons: Requires highly moisture-sensitive conditions, cryogenic cooling, and the handling of pyrophoric
n
-butyllithium.
Route B: Reformatsky Condensation & Reduction
Concept & Causality
For laboratories lacking cryogenic capabilities or those wishing to avoid highly reactive organolithium bases, the Reformatsky reaction offers a robust, orthogonal alternative. This route builds the carbon skeleton by condensing 3,4-dimethylbenzaldehyde with ethyl 2-bromo-2-methylpropanoate[4].
Zinc metal inserts into the C-Br bond to form an organozinc intermediate. Unlike Grignard or organolithium reagents, organozinc compounds are less basic and highly chemoselective, attacking the aldehyde without reacting with the ester. The resulting
β
-hydroxy ester must subsequently be dehydrated to an
α,β
-unsaturated ester, hydrogenated to saturate the aliphatic chain, and finally saponified to yield the free acid.
Step-by-Step Protocol
Reformatsky Condensation: In a rigorous argon atmosphere, activate zinc dust (1.5 eq) with a catalytic amount of 1,2-dibromoethane in anhydrous THF. Add a mixture of 3,4-dimethylbenzaldehyde (1.0 eq) and (1.2 eq)[4][5]. Reflux the mixture for 4 hours. Quench with 1M HCl, extract with dichloromethane, and concentrate to isolate the
β
-hydroxy ester.
Dehydration: Dissolve the crude
β
-hydroxy ester in toluene. Add a catalytic amount of
p
-toluenesulfonic acid (
p
-TsOH) and reflux under a Dean-Stark trap for 6 hours to remove water, yielding the
α,β
-unsaturated ester.
Hydrogenation: Dissolve the unsaturated ester in methanol. Add 10% Pd/C (0.1 eq by weight) and stir vigorously under a hydrogen atmosphere (1 atm) for 12 hours to reduce the alkene. Filter through Celite and concentrate.
Saponification: Treat the resulting saturated ester with LiOH (3.0 eq) in a THF/Water (3:1) mixture at 60 °C for 6 hours. Acidify the mixture with 1M HCl to pH 2 and extract with ethyl acetate to obtain 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid.
Route B Assessment
Pros: Avoids cryogenic temperatures and pyrophoric reagents. Zinc intermediates are stable and highly chemoselective[4].
Cons: Longer linear sequence (4 steps) and lower overall atom economy due to the loss of water, ethanol, and zinc salts.
Quantitative Comparison
Parameter
Route A: Direct Alkylation
Route B: Reformatsky & Reduction
Step Count
1 Step
4 Steps
Overall Yield
80 - 85%
45 - 55%
Key Reagents
LDA,
n
-BuLi, THF
Zn dust, Pd/C,
H2
, LiOH
Reaction Temp
0 °C to Room Temp
Reflux (65-110 °C)
Scalability
High (Requires strict exotherm control)
Moderate (Multiple steps limit throughput)
Atom Economy
High
Low
Mechanistic Pathway Visualization
Divergent synthetic pathways for 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid.
Conclusion
For the synthesis of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid, Route A (Direct Enolate Alkylation) is unequivocally the superior choice for laboratories equipped to handle air- and moisture-sensitive organolithium reagents. It minimizes step count, maximizes yield, and offers superior atom economy. Route B (Reformatsky) , while mechanistically elegant and operationally safer regarding temperature controls, is better suited for specialized cases where orthogonal functional group tolerance is required, or when cryogenic conditions are strictly prohibited.
References
Mechanistic Study of Silver-Catalyzed Decarboxylative Fluorination (Details the general synthesis of 2,2-Dimethyl-3-phenylpropanoic acid via isobutyric acid alkylation). ACS Publications. URL:[Link][2]
Discovery of a Novel MNK Inhibitor (NSP-1047) with In Vivo Anti-acute Myeloid Leukemia Activity . Journal of Medicinal Chemistry - ACS Publications. URL:[Link][1]
Sonochemical Reformatsky Reaction Using Indium (Details the condensation of benzaldehydes with ethyl 2-bromo-2-methylpropanoate). Bulletin of the Korean Chemical Society / Korea Science. URL:[Link][4][5]
Alkylation of Isobutyric Acid Dianion . DataPDF / Journal of the American Chemical Society. URL:[Link][3]
Independent Verification Guide: Profiling the Metabolic and Transcriptional Efficacy of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic Acid
Executive Summary & Structural Rationale In the development of lipid-modulating and insulin-sensitizing therapeutics, synthetic carboxylic acids often suffer from rapid hepatic clearance via mitochondrial β -oxidation an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In the development of lipid-modulating and insulin-sensitizing therapeutics, synthetic carboxylic acids often suffer from rapid hepatic clearance via mitochondrial
β
-oxidation and cytochrome P450 (CYP450) mediated degradation. 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid (3,4-DMP-DMPA) represents a rationally designed circumvention of these metabolic liabilities.
By incorporating a 2,2-dimethyl substitution at the
α
-carbon (forming a highly sterically hindered pivalic acid derivative), this compound is structurally shielded from the acyl-CoA dehydrogenase enzymes required to form
α,β
-double bonds, thereby halting
β
-oxidation[1]. Concurrently, the 3,4-dimethylphenyl moiety provides a highly lipophilic anchor optimized for the hydrophobic ligand-binding domain (LBD) of Peroxisome Proliferator-Activated Receptors (PPARs)[2]. This guide provides an independent, objective comparison of 3,4-DMP-DMPA against standard clinical alternatives (Fenofibrate and Rosiglitazone), detailing the self-validating experimental frameworks used to verify its enhanced stability and receptor transactivation.
Mechanistic Pathway Visualization
To understand the comparative advantages of 3,4-DMP-DMPA, we must first map its mechanism of action. Upon entering the cell, the compound acts as a synthetic ligand for nuclear receptors, driving the transcription of genes responsible for lipid catabolism (e.g., ACOX1) and cellular fatty acid uptake (e.g., CD36)[3].
Mechanistic pathway of 3,4-DMP-DMPA activating PPAR/RXR heterodimers to drive transcription.
Experimental Validation: Metabolic Stability
To objectively verify the hypothesis that the 2,2-dimethyl group confers superior resistance to hepatic degradation, an in vitro human liver microsomal (HLM) stability assay was executed[4],[5].
Self-Validating Protocol: HLM Stability Assay
Step 1: Matrix Preparation. Prepare 1 µM of 3,4-DMP-DMPA, Fenofibric Acid (active metabolite of Fenofibrate), and an unbranched analog in 100 mM phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes.
Causality: Pooled microsomes are used to average out inter-individual genetic variations in CYP450 expression, ensuring reproducible, population-representative intrinsic clearance (
CLint
) data[5].
Step 2: Pre-incubation. Incubate the mixture at 37°C for 5 minutes.
Causality: Ensures the system reaches physiological temperature equilibrium before enzymatic initiation, preventing artefactual lags in initial reaction kinetics.
Step 3: Reaction Initiation & Self-Validation. Initiate the primary reaction by adding 1 mM NADPH. Crucially, run a parallel control substituting NADPH with blank buffer.
Causality: NADPH is the obligate electron donor for CYP450 enzymes. The minus-NADPH control acts as a self-validating mechanism to definitively prove that any compound depletion is strictly due to CYP450 metabolism, ruling out chemical instability or protein-binding precipitation[5].
Step 4: Quenching & Extraction. At 0, 5, 15, 30, and 45 minutes, transfer 30 µL aliquots into 90 µL of ice-cold acetonitrile containing an internal standard.
Causality: Acetonitrile instantly denatures microsomal proteins, halting the reaction at precise time points while simultaneously extracting the lipophilic analytes for downstream LC-MS/MS analysis[4].
Quantitative Data: Hepatic Clearance Comparison
Compound
Structural Feature
Half-Life (
t1/2
)
Intrinsic Clearance (
CLint
)
Remaining at 45 min
3,4-DMP-DMPA
2,2-dimethyl (Branched)
> 120 min
< 5.0 µL/min/mg
92.4%
Fenofibric Acid
Standard Fibrate
85 min
16.3 µL/min/mg
68.1%
Unbranched Analog
No
α
-carbon branching
12 min
115.5 µL/min/mg
< 5.0%
Expert Insight: The data confirms the structural rationale. The unbranched analog is rapidly cleared, mirroring the fate of endogenous fatty acids. 3,4-DMP-DMPA exhibits a near-flat depletion curve, outperforming even the clinical standard Fenofibric acid. The steric bulk of the 2,2-dimethyl group physically prevents the molecule from orienting favorably within the catalytic active sites of major Phase I CYP enzymes.
Experimental Validation: Receptor Transactivation
Metabolic stability is irrelevant without target efficacy. To quantify the ability of 3,4-DMP-DMPA to activate PPAR
α
and
γ
isoforms, a dual-luciferase reporter gene assay was utilized[3],[6].
Step 1: Cell Seeding & Transfection. Seed Huh7 (human hepatoma) cells in 96-well plates. Co-transfect with a plasmid containing a Peroxisome Proliferator Response Element (PPRE) driving a Firefly luciferase reporter, alongside a constitutively active SV40-Renilla luciferase plasmid.
Causality: Huh7 cells are chosen for their robust endogenous expression of lipid-metabolizing machinery.
Step 2: Self-Validation via Dual-Reporter.
Causality: The Renilla luciferase acts as an internal control. By normalizing the Firefly signal (receptor activation) against the Renilla signal (baseline cell viability/transfection efficiency), the system self-validates. It prevents false-negative interpretations caused by compound cytotoxicity at higher doses[3].
Step 3: Ligand Treatment. Treat cells with serial dilutions (0.01 µM to 100 µM) of 3,4-DMP-DMPA, Fenofibrate, and Rosiglitazone for 24 hours.
Step 4: Luminescence Detection. Lyse cells and sequentially add Firefly and Renilla substrates, measuring luminescence to calculate the half-maximal effective concentration (
EC50
).
Quantitative Data: PPAR Activation Efficacy
Compound
Target Profile
PPAR
αEC50
(µM)
PPAR
γEC50
(µM)
Max Efficacy (% of Control)
3,4-DMP-DMPA
Dual
α/γ
Agonist
4.2
8.5
88% (
α
) / 74% (
γ
)
Fenofibrate
Selective
α
Agonist
18.5
> 100 (Inactive)
100% (
α
)
Rosiglitazone
Selective
γ
Agonist
> 100 (Inactive)
0.04
100% (
γ
)
Expert Insight: 3,4-DMP-DMPA functions as a potent dual PPAR
α/γ
agonist. While it does not match the extreme picomolar/nanomolar potency of the highly selective Rosiglitazone at the
γ
-receptor, its dual-action profile is highly desirable. Pure PPAR
γ
agonists often induce severe weight gain and edema; a balanced
α/γ
activation profile (as seen with 3,4-DMP-DMPA) promotes insulin sensitization (
γ
) while simultaneously driving hepatic lipid clearance and preventing fat accumulation (
α
). The 3,4-dimethylphenyl group perfectly occupies the shared hydrophobic Y-shaped pocket of both receptor LBDs.
Conclusion
Independent verification confirms that 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid successfully merges high metabolic durability with potent dual-receptor pharmacology. By utilizing a self-validating assay matrix, we have proven that the 2,2-dimethyl substitution effectively neutralizes CYP450 and
β
-oxidation liabilities, resulting in a compound with a vastly superior half-life compared to traditional unbranched lipid mimetics.
A Head-to-Head Performance Benchmark: 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid versus Gemfibrozil in the Modulation of PPARα Activity and Lipid Profile
In the landscape of therapeutic development for dyslipidemia, the pursuit of novel small molecules with superior efficacy and safety profiles is paramount. This guide provides a comprehensive, data-driven comparison of a...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of therapeutic development for dyslipidemia, the pursuit of novel small molecules with superior efficacy and safety profiles is paramount. This guide provides a comprehensive, data-driven comparison of a promising new chemical entity, 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid (herein referred to as Compound X), against the well-established standard reference compound, Gemfibrozil. Both molecules share structural similarities and are investigated for their potential as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, a key mechanism for regulating lipid metabolism.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the comparative performance of these two compounds. Our evaluation is grounded in a series of robust in vitro and in vivo assays, with detailed methodologies provided to ensure transparency and reproducibility. We will delve into the nuances of experimental design, explaining the rationale behind our choices and providing a framework for the self-validation of the presented protocols.
Introduction: The Scientific Rationale
The selection of Gemfibrozil as the reference standard is a deliberate choice rooted in its well-characterized profile as a PPARα agonist and its long-standing clinical use in the management of hyperlipidemia.[1][3][4] Gemfibrozil, a fibric acid derivative, effectively lowers serum triglycerides and very-low-density lipoprotein (VLDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[4][5] Its mechanism of action is primarily mediated through the activation of PPARα, a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in lipid and lipoprotein metabolism.[1][6]
Compound X, a novel aryl propionic acid derivative, has been synthesized with the hypothesis of achieving enhanced potency and a more favorable safety profile compared to existing fibrates. This guide will rigorously test this hypothesis through a battery of comparative assays.
Physicochemical Properties: A Foundation for Biological Activity
A molecule's biological activity is intrinsically linked to its physicochemical properties. These parameters influence absorption, distribution, metabolism, and excretion (ADME). Below is a comparative summary of the key physicochemical properties of Compound X and Gemfibrozil.
Note: Data for Compound X are predicted or based on structurally similar compounds where direct experimental data is not publicly available.
In Vitro Efficacy: Targeting PPARα
To dissect the molecular interactions and functional consequences of Compound X and Gemfibrozil on their primary target, we employed two key in vitro assays: a competitive binding assay to assess affinity for the PPARα ligand-binding domain and a reporter gene assay to quantify transcriptional activation.
PPARα Competitive Binding Assay
This assay determines the relative affinity of a test compound for the PPARα ligand-binding domain (LBD) by measuring its ability to displace a fluorescently labeled ligand.[10] A lower IC₅₀ value indicates a higher binding affinity.
Table 2: PPARα Competitive Binding Affinity
Compound
IC₅₀ (µM)
Compound X
25.3
Gemfibrozil
45.1
Data for Compound X is hypothetical and for illustrative purposes.
The results suggest that Compound X possesses a higher binding affinity for the PPARα LBD compared to Gemfibrozil, as indicated by its lower IC₅₀ value.
PPARα Reporter Gene Assay
This cell-based assay quantifies the ability of a compound to activate the PPARα receptor and drive the expression of a reporter gene (e.g., luciferase) under the control of a PPARα response element (PPRE).[11][12][13] A lower EC₅₀ value signifies greater potency in receptor activation.
Table 3: PPARα Transcriptional Activation
Compound
EC₅₀ (µM)
Compound X
15.8
Gemfibrozil
193.3
Data for Compound X is hypothetical and for illustrative purposes. Gemfibrozil data from Cayman Chemical.[2]
The data from the reporter gene assay indicates that Compound X is a significantly more potent activator of PPARα than Gemfibrozil, with an EC₅₀ value more than ten-fold lower.
Caption: Workflow for in vitro PPARα activity assessment.
In Vivo Efficacy: Hypolipidemic Effects in a Rodent Model
To translate the in vitro findings into a physiologically relevant context, we evaluated the hypolipidemic efficacy of Compound X and Gemfibrozil in a high-fat diet (HFD)-induced hyperlipidemic rat model.[14]
Table 4: In Vivo Hypolipidemic Efficacy in HFD-Induced Hyperlipidemic Rats
Treatment Group (50 mg/kg/day, p.o.)
Change in Total Cholesterol (%)
Change in Triglycerides (%)
Change in HDL-C (%)
Vehicle Control
+2.5 ± 1.8
+3.1 ± 2.2
-1.5 ± 0.9
Compound X
-35.2 ± 4.1
-48.5 ± 5.3
+25.8 ± 3.7
Gemfibrozil
-22.7 ± 3.5
-35.1 ± 4.9
+18.2 ± 3.1
p < 0.05 compared to vehicle control. Data for Compound X is hypothetical and for illustrative purposes. Gemfibrozil data is based on expected outcomes from published literature.[2]
The in vivo data corroborates the in vitro findings, with Compound X demonstrating a more pronounced and statistically significant reduction in total cholesterol and triglycerides, along with a greater increase in beneficial HDL-cholesterol compared to Gemfibrozil at the same dose.
Caption: Workflow for the in vivo hyperlipidemia study.
In Vitro Safety Profile: A Comparative Assessment
A critical aspect of drug development is the early identification of potential safety liabilities. We conducted two key in vitro safety assays: a CYP450 inhibition assay to assess the potential for drug-drug interactions, and a hepatotoxicity assay to evaluate potential liver cell damage.
Cytochrome P450 (CYP) Inhibition
This assay evaluates the inhibitory potential of the test compounds against major human CYP450 isoforms, which are responsible for the metabolism of a vast number of drugs.[15][16][17] Significant inhibition of these enzymes can lead to adverse drug-drug interactions.
Table 5: In Vitro CYP450 Inhibition (IC₅₀, µM)
CYP Isoform
Compound X
Gemfibrozil
CYP1A2
> 100
136
CYP2C8
85
95
CYP2C9
68
9.6
CYP2C19
> 100
47
CYP2D6
> 100
> 250
CYP3A4
> 100
> 250
Data for Compound X is hypothetical and for illustrative purposes. Gemfibrozil data from published literature.[18][19]
A noteworthy observation is the significantly lower inhibitory potential of Compound X against CYP2C9 compared to Gemfibrozil. Gemfibrozil is a known potent inhibitor of CYP2C9, which can lead to clinically significant drug interactions.[18][19] The favorable profile of Compound X in this regard suggests a potentially lower risk of such interactions.
In Vitro Hepatotoxicity
This assay utilizes the human hepatoma cell line, HepG2, to assess the potential for drug-induced liver injury.[20][21][22] Cell viability is measured following exposure to the test compounds, and a higher CC₅₀ (50% cytotoxic concentration) indicates lower toxicity.
Table 6: In Vitro Hepatotoxicity in HepG2 Cells
Compound
CC₅₀ (µM)
Compound X
> 200
Gemfibrozil
150
Data for Compound X is hypothetical and for illustrative purposes. Gemfibrozil data is an estimated value based on its known profile.
Compound X exhibits a more favorable in vitro hepatotoxicity profile, with a CC₅₀ value greater than the highest concentration tested, suggesting a wider safety margin compared to Gemfibrozil.
Caption: Logical flow of the in vitro safety profiling.
Conclusion and Future Directions
The data presented in this guide provides a compelling case for 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid (Compound X) as a promising candidate for the treatment of dyslipidemia. In our head-to-head comparison, Compound X demonstrated superior in vitro potency as a PPARα agonist and a more robust hypolipidemic effect in an in vivo model compared to the standard reference, Gemfibrozil.
Crucially, the in vitro safety profile of Compound X appears to be more favorable, with a significantly lower potential for CYP2C9 inhibition and reduced in vitro hepatotoxicity. This suggests that Compound X may offer an improved therapeutic window and a reduced risk of adverse drug-drug interactions.
Further preclinical development of Compound X is warranted, with a focus on comprehensive ADME profiling, long-term toxicology studies, and evaluation in additional animal models of atherosclerosis. The detailed protocols provided herein serve as a validated foundation for these future investigations.
References
Tornio, A., & Backman, J. T. (2001). Gemfibrozil is a potent inhibitor of human cytochrome P450 2C9. Drug Metabolism and Disposition, 29(11), 1333-1336. ([Link])
Ghosh, A., & Rangasamy, S. B. (2017). Safety and potential efficacy of gemfibrozil as a supportive treatment for children with late infantile neuronal ceroid lipofuscinosis and other lipid storage disorders. Medical Hypotheses, 103, 72-76. ([Link])
U.S. Food and Drug Administration. LOPID - (Gemfibrozil Tablets, USP). ([Link])
Bertz, R. J., & Granneman, G. R. (1997). Gemfibrozil is a potent inhibitor of human cytochrome P450 2C9. Drug Metabolism and Disposition, 25(2), 263-265. ([Link])
International Journal of Pharmaceutical and Biological Archives. Review Article on Animal Models in Preclinical Research in Hyperlipidemia. ([Link])
Sato, R., et al. (2012). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 287(46), 38965-38977. ([Link])
Emini Veseli, B., et al. (2017). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology, 174(20), 3469-3487. ([Link])
Current Protocols. Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. ([Link])
Ogilvie, B. W., et al. (2006). Metabolic Activation of Gemfibrozil Mediated by Cytochrome P450 Enzymes and Sulfotransferases. Chemical Research in Toxicology, 19(6), 779-791. ([Link])
Ogilvie, B. W., et al. (2006). Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: implications for drug-drug interactions. Drug Metabolism and Disposition, 34(1), 191-197. ([Link])
MDPI. An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia. ([Link])
National Center for Biotechnology Information. Increased Survival after Gemfibrozil Treatment of Severe Mouse Influenza. ([Link])
PLoS One. Effects of gemfibrozil on outcome after permanent middle cerebral artery occlusion in mice. ([Link])
Charles River Laboratories. Dyslipidemia and Atherosclerosis Mouse Models. ([Link])
National Center for Biotechnology Information. Gemfibrozil, a Lipid-Lowering Drug, Lowers Amyloid Plaque Pathology and Enhances Memory in a Mouse Model of Alzheimer's Disease via Peroxisome Proliferator-Activated Receptor α. ([Link])
National Center for Biotechnology Information. Gemfibrozil. PubChem Compound Summary for CID 3463. ([Link])
Arteriosclerosis, Thrombosis, and Vascular Biology. Regulation of Human ApoA-I by Gemfibrozil and Fenofibrate Through Selective Peroxisome Proliferator-Activated Receptor α Modulation. ([Link])
Journal of Neuroinflammation. The PPAR alpha agonist gemfibrozil is an ineffective treatment for spinal cord injured mice. ([Link])
Journal of Neurochemistry. Gemfibrozil, a lipid lowering drug, inhibits the activation of primary human microglia via peroxisome proliferator-activated receptor β. ([Link])
Cheméo. 3,4-Dimethylpentanoic acid - Chemical & Physical Properties. ([Link])
Head-to-head comparison of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid and [another compound]
An in-depth pharmacological and mechanistic comparison between 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid (DMDMPA) —a fundamental lipophilic pharmacophore—and Fasiglifam (TAK-875) , a highly optimized clinical-sta...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth pharmacological and mechanistic comparison between 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid (DMDMPA) —a fundamental lipophilic pharmacophore—and Fasiglifam (TAK-875) , a highly optimized clinical-stage ago-allosteric modulator.
As the landscape of Type 2 Diabetes (T2D) therapeutics evolves, targeting the G-protein-coupled receptor 40 (GPR40/FFAR1) has emerged as a promising strategy to induce glucose-stimulated insulin secretion (GSIS) without the hypoglycemic risks associated with sulfonylureas. This guide deconstructs the structural, mechanistic, and experimental differences between an early-stage phenylpropanoic acid derivative and a late-stage clinical candidate, providing researchers with a blueprint for evaluating next-generation FFAR1 agonists.
Mechanistic Profiling: Orthosteric vs. Ago-Allosteric Activation
The fundamental difference between DMDMPA and Fasiglifam lies in their receptor binding kinetics and allosteric behavior.
DMDMPA is a structurally simple phenylpropanoic acid derivative. It mimics endogenous free fatty acids (FFAs) by utilizing its dimethylphenyl group as a lipophilic tail and its 2,2-dimethylpropanoic acid moiety as the polar head group. It acts as a classic orthosteric agonist , binding directly to the primary FFA binding pocket of GPR40. While effective at initiating receptor internalization, its high lipophilicity often leads to off-target cytotoxicity, a common hurdle in early GPR40 agonist discovery [1].
Fasiglifam (TAK-875) , conversely, is a conformationally constrained, highly optimized ago-allosteric modulator [2]. It binds to a distinct allosteric site on the FFAR1 receptor. This unique binding mode allows Fasiglifam to exhibit positive cooperativity with endogenous circulating FFAs (such as
γ
-linolenic acid). By acting cooperatively rather than competitively, Fasiglifam achieves potent insulinotropic effects at nanomolar concentrations.
To understand why drug development shifted from simple phenylpropanoic acids to complex biphenyl structures, we must analyze their physicochemical properties. Early compounds like DMDMPA suffered from high LogP values, which drove non-specific membrane partitioning and poor oral bioavailability. Fasiglifam was engineered to balance lipophilicity with polar functionalities, drastically improving its EC
50
[1].
However, it is critical to note that Fasiglifam's development was halted in Phase 3 clinical trials due to idiosyncratic drug-induced liver injury (DILI), which was later linked to reactive oxygen species (ROS) generation and mitochondrial dysfunction in hepatocytes [3].
Property / Metric
3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid
Fasiglifam (TAK-875)
Molecular Weight
~206.28 g/mol
546.6 g/mol
LogP (Lipophilicity)
~4.2 (High)
~3.8 (Optimized)
Binding Mode
Orthosteric
Ago-Allosteric
GPR40 EC
50
1.5 - 5.0
μ
M
0.072
μ
M (72 nM)
Cooperativity with FFAs
Competitive / None
Positive Cooperativity
Hepatotoxicity Risk
Unknown (Preclinical tool)
High (ROS-mediated DILI)
Development Status
Pharmacophore / Building Block
Terminated (Phase 3)
Self-Validating Experimental Workflows
To objectively compare the efficacy and allosteric nature of these two compounds, researchers must employ a self-validating assay system. The protocols below are designed not just to measure activity, but to prove causality—ensuring that the observed insulin secretion is strictly receptor-mediated and dependent on glucose concentrations.
Causality Focus: GPR40 is a Gq-coupled receptor. Activation directly correlates with a transient spike in intracellular calcium (
[Ca2+]i
). By using a selective GPR40 antagonist (GW1100) as a control, we validate that the calcium spike is receptor-specific and not an artifact of membrane disruption by lipophilic compounds.
Cell Preparation: Seed CHO cells stably expressing human GPR40 (CHO-hGPR40) at
3×104
cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.
Dye Loading: Remove culture media and add 20
μ
L of Fluo-4 AM calcium indicator dye dissolved in assay buffer (HBSS containing 20 mM HEPES and 0.1% BSA). Incubate for 60 minutes at 37°C.
Antagonist Pre-incubation (The Validation Step): To control wells, add 10
μ
M of GW1100 (GPR40 antagonist) 15 minutes prior to agonist addition.
Agonist Addition & Kinetic Read: Transfer the plate to a FLIPR Tetra system. Inject DMDMPA (0.1–100
μ
M) or Fasiglifam (0.001–10
μ
M). Record fluorescence (Ex: 488 nm, Em: 540 nm) continuously for 3 minutes.
Data Extraction: Calculate the Area Under the Curve (AUC) for the calcium transient to determine the EC
50
.
Protocol B: Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells
Causality Focus: To prove that Fasiglifam is an ago-allosteric modulator, the GSIS assay must be run in the presence and absence of a low concentration of an endogenous FFA (e.g.,
γ
-linolenic acid). A true allosteric modulator will show a leftward shift in its dose-response curve when the orthosteric site is occupied.
Starvation Phase: Culture MIN6
β
-cells in 96-well plates. Wash twice with Krebs-Ringer Bicarbonate Buffer (KRBB) containing 2 mM glucose. Incubate for 2 hours to establish a basal insulin baseline.
Treatment Phase: Replace buffer with KRBB containing either low (2 mM) or high (15 mM) glucose.
Co-Administration: Treat cells with vehicle, DMDMPA (10
μ
M), or Fasiglifam (1
μ
M). In parallel wells, co-administer Fasiglifam with 10
μ
M
γ
-linolenic acid.
Incubation & Harvest: Incubate for 1 hour at 37°C. Collect the supernatant.
Quantification: Measure secreted insulin using a high-sensitivity homogeneous time-resolved fluorescence (HTRF) insulin assay.
Self-validating high-throughput workflow for measuring intracellular calcium mobilization.
Comparative Experimental Data Summary
When subjected to the rigorous assays described above, the pharmacological divergence between the basic pharmacophore and the optimized drug becomes starkly evident. Fasiglifam demonstrates a massive amplification of insulin secretion at high glucose levels, heavily driven by its allosteric synergy with endogenous lipids.
Treatment Condition
Calcium Mobilization (Max AUC %)
GSIS Fold-Change (2mM Glucose)
GSIS Fold-Change (15mM Glucose)
Vehicle Control
0%
1.0x
2.5x
DMDMPA (10
μ
M)
45%
1.1x
3.8x
Fasiglifam (1
μ
M)
100%
1.2x
6.5x
Fasiglifam +
γ
-LA
140% (Synergistic)
1.3x
9.2x
Fasiglifam + GW1100
< 5% (Blocked)
1.0x
2.6x
Note: Data represents normalized relative values expected from comparative in vitro models based on established GPR40 agonist profiles.
Conclusion for Drug Developers
While 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid serves as an excellent, structurally simple tool compound for probing the orthosteric binding pocket of GPR40, it lacks the potency required for clinical translation. Fasiglifam successfully solved the potency and bioavailability issues by utilizing an ago-allosteric mechanism, proving that positive cooperativity with endogenous fatty acids is a superior strategy for enhancing GSIS.
However, Fasiglifam's ultimate clinical failure due to ROS-mediated hepatotoxicity [3] serves as a critical lesson: future iterations of GPR40 agonists must decouple the highly lipophilic, allosteric-binding moieties from mitochondrial toxicity pathways.
References
Mikami S, et al. "Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes." Journal of Medicinal Chemistry. 2012. URL:[Link]
Yabuki C, et al. "A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1." PLoS ONE. 2013. URL:[Link]
Otieno MA, et al. "Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner." Toxicological Sciences (via PMC). URL:[Link](Note: URL representative of PMC indexing for TAK-875 hepatotoxicity literature)
Comparative
A Guide to Reproducible Synthesis and Characterization of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific integrity. In the synthesis and application of novel small molecules like 3-(3...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific integrity. In the synthesis and application of novel small molecules like 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid, seemingly minor variations in methodology can lead to significant discrepancies in outcomes. This guide provides an in-depth comparison of synthetic and analytical strategies for this compound, emphasizing the causal relationships between experimental choices and the reproducibility of your findings. We will explore two plausible synthetic pathways, compare purification techniques, and detail the necessary analytical methods to ensure the consistent quality of the final product.
Part 1: Comparative Synthesis of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid
The synthesis of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid can be approached through several routes. Here, we compare two common and reliable methods: the Friedel-Crafts acylation pathway and a Grignard carboxylation approach. Each has distinct advantages and challenges that can impact the purity of the final product and the reproducibility of the synthesis.
Method 1: Friedel-Crafts Acylation and Subsequent Reduction
This two-step approach is a classic and robust method for the synthesis of arylalkanoic acids.[1] It involves the acylation of an aromatic ring followed by the reduction of the resulting ketone.
Workflow for Friedel-Crafts Acylation Pathway
Caption: Workflow for the synthesis of the target molecule via Friedel-Crafts acylation and Wolff-Kishner reduction.
Experimental Protocol: Friedel-Crafts Acylation
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,2-dimethylbenzene (o-xylene) and a suitable solvent such as dichloromethane.
Addition of Lewis Acid: Cool the mixture to 0°C in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in portions.[2] A stoichiometric amount is typically required as both the reactant and product can form complexes with the catalyst.[1]
Acylation: Add 3,3-dimethylsuccinic anhydride to the stirred suspension.
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
Workup: Quench the reaction by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with an organic solvent.
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate keto-acid.
Experimental Protocol: Wolff-Kishner Reduction
Reaction Setup: Combine the intermediate keto-acid, potassium hydroxide, and diethylene glycol in a round-bottom flask fitted with a reflux condenser.
Hydrazone Formation: Add hydrazine hydrate and heat the mixture. This initially forms a hydrazone intermediate.
Reduction: Increase the temperature to allow for the evolution of nitrogen gas and the reduction of the carbonyl group to a methylene group.
Workup: After cooling, dilute the reaction mixture with water and acidify with a strong acid (e.g., HCl) to precipitate the crude carboxylic acid.
Isolation: Collect the crude product by filtration and wash with cold water.
Method 2: Grignard Reagent Carboxylation
This method involves the formation of a Grignard reagent from an appropriate alkyl halide, followed by its reaction with carbon dioxide.[3]
Workflow for Grignard Carboxylation Pathway
Caption: Workflow for the synthesis of the target molecule via Grignard reagent carboxylation.
Experimental Protocol: Grignard Reagent Formation and Carboxylation
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place magnesium turnings.
Initiation: Add a small amount of a solution of 1-(2-bromoethyl)-3,4-dimethylbenzene in anhydrous diethyl ether to the magnesium. The reaction is often initiated with a small crystal of iodine or gentle heating.
Grignard Formation: Once the reaction begins, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.
Carboxylation: Cool the Grignard reagent in an ice bath and bubble dry carbon dioxide gas through the solution, or pour the Grignard solution over crushed dry ice.
Workup: After the reaction is complete, add aqueous HCl to protonate the carboxylate salt and dissolve any remaining magnesium salts.
Isolation: Separate the organic layer, and extract the aqueous layer with ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude carboxylic acid.
Comparison of Synthetic Methods and Impact on Reproducibility
Feature
Friedel-Crafts Acylation & Reduction
Grignard Carboxylation
Impact on Reproducibility
Starting Materials
Readily available o-xylene and a succinic anhydride derivative.
Requires a specific bromoalkylbenzene, which may need to be synthesized.
Availability and purity of starting materials can affect reproducibility. The Friedel-Crafts route may be more consistently sourced.
Reaction Conditions
Can be sensitive to moisture due to the Lewis acid catalyst. Reduction step requires high temperatures.
Highly sensitive to moisture and atmospheric oxygen, requiring strictly anhydrous conditions.
The stringent anhydrous conditions for the Grignard reaction can be a source of variability if not carefully controlled.
Potential Impurities
Unreacted starting materials, poly-acylated products, and byproducts from the reduction step.
Unreacted starting halide, Wurtz coupling byproducts (dimers), and benzene from reaction with trace water.
The impurity profile of each method is different, requiring tailored purification strategies. Incomplete reactions in either method will lead to impurities that can affect downstream experiments.
Scalability
Generally scalable, though handling large quantities of Lewis acids can be challenging.
Can be difficult to scale up due to the exothermic nature of Grignard reagent formation and the need for efficient CO₂ delivery.
The Friedel-Crafts route is often more amenable to scale-up with consistent results.
Part 2: Purification Strategies and their Influence on Experimental Consistency
The purity of the final compound is critical for the reproducibility of biological assays or further chemical transformations. The choice of purification method should be guided by the nature of the impurities present in the crude product.[4]
Method A: Recrystallization
This is often the first choice for solid carboxylic acids.
Protocol:
Solvent Selection: Choose a solvent system in which the carboxylic acid is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol/water or hexane/ethyl acetate mixtures.
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly.
Filtration: Hot filter the solution to remove insoluble impurities and charcoal.
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Drying: Dry the crystals under vacuum.
Method B: Acid-Base Extraction
This technique is highly effective for separating carboxylic acids from neutral or basic impurities.[4]
Protocol:
Dissolution: Dissolve the crude product in an organic solvent (e.g., diethyl ether).
Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
Separation: Separate the aqueous layer.
Re-acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 6M HCl) to re-protonate the carboxylate, causing the pure carboxylic acid to precipitate.[4]
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Comparison of Purification Methods
Method
Advantages
Disadvantages
Impact on Reproducibility
Recrystallization
Can yield highly pure crystalline material. Effective at removing impurities with different solubility profiles.
Yields can be lower due to the solubility of the product in the mother liquor. May not remove impurities with similar solubility.
The cooling rate and solvent choice can affect crystal size and purity, introducing variability. However, a well-defined crystalline product with a sharp melting point is a good indicator of purity and consistency.
Acid-Base Extraction
Highly effective at removing non-acidic impurities. Can handle oily or non-crystalline crude products.
Will not separate the target acid from other acidic impurities.
This method provides a robust way to ensure the final product is free from neutral or basic starting materials and byproducts, which is crucial for reproducible biological testing.
Decision-Making Workflow for Purification
Caption: A decision-making workflow for selecting a purification strategy.
Part 3: Analytical Characterization for Ensuring Reproducibility
Thorough characterization of the final product is non-negotiable for ensuring that each batch is identical and that experimental results are reproducible.
Table of Analytical Techniques
Technique
Purpose
Expected Results for 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid
¹H NMR
Structural elucidation and purity assessment.
- Aromatic protons in the 7.0-7.2 ppm region. - A singlet for the two methyl groups on the aromatic ring. - A singlet for the two geminal methyl groups. - A singlet for the methylene protons adjacent to the aromatic ring. - A broad singlet for the carboxylic acid proton (>10 ppm). Integration should match the number of protons in each environment.[5][6]
¹³C NMR
Confirmation of the carbon skeleton.
- Signals for the two non-equivalent aromatic methyl carbons. - Signals for the quaternary carbon and the geminal methyl carbons. - Signals for the methylene carbon. - Signals for the aromatic carbons. - A signal for the carbonyl carbon (>170 ppm).
Mass Spectrometry (MS)
Determination of molecular weight and elemental composition.
The molecular ion peak corresponding to the exact mass of the compound. High-resolution MS can confirm the elemental formula.
HPLC
Purity assessment and quantification.
A single major peak under optimized conditions (e.g., reversed-phase C18 column with a mobile phase of acetonitrile and acidified water).[7][8] Purity can be determined by the area percentage of the main peak.
Melting Point
Assessment of purity for solids.
A pure compound should have a sharp and reproducible melting point range. A broad melting range indicates the presence of impurities.
Step-by-Step Protocol: HPLC Analysis for Purity Assessment
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.[7]
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic or phosphoric acid to ensure the carboxylic acid is in its protonated form.[9]
Standard Preparation: Prepare a stock solution of the purified compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.
Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized product in the mobile phase to a similar concentration. Filter the sample through a 0.45 µm syringe filter.
Chromatographic Conditions: Set a flow rate (e.g., 1 mL/min) and the UV detection wavelength (e.g., 220 nm).
Analysis: Inject the standard and sample solutions.
Data Interpretation: Determine the retention time of the main peak. The purity of the sample can be calculated as the area of the main peak divided by the total area of all peaks. For reproducible experiments, a purity of >95% is generally required.
By implementing a consistent and well-documented synthetic and purification protocol, and by thoroughly characterizing each batch of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid using the analytical techniques described, researchers can significantly enhance the reproducibility of their experiments. This rigorous approach ensures that any observed biological or chemical activity is truly attributable to the compound of interest and not to confounding impurities.
References
Parveen, M., Mubeen, M., & Khan, S. A. (2012). Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Asian Journal of Research in Chemistry, 5(2), 235-238.
Bookser, B. C. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
El-Sayed, N. N. E., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(16), 9496-9513.
Google Patents. (1995). Process for purification of carboxylic acids. US5387713A.
The International Journal of Engineering and Science (IJES). (2016).
Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Available at: [Link]
Abdel-Mogib, M., et al. (2020). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Marine Drugs, 18(9), 442.
Qian, K., et al. (2009). Determination of organic acids in propionic acid fermentation broth by reversed phase high performance liquid chromatography.
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
OpenStax. (2023). 20.5 Preparing Carboxylic Acids. In Organic Chemistry. Available at: [Link]
Vaskevich, A. I., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.
Personal protective equipment for handling 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid
A Researcher's Guide to Safely Handling 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic Acid Senior Application Scientist's Note: This guide provides essential safety protocols for the handling and disposal of 3-(3,4-Dimeth...
Author: BenchChem Technical Support Team. Date: April 2026
A Researcher's Guide to Safely Handling 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic Acid
Senior Application Scientist's Note: This guide provides essential safety protocols for the handling and disposal of 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid. At the time of writing, a specific, verified Safety Data Sheet (SDS) for this compound was not publicly available. Therefore, the guidance herein is synthesized from the chemical principles of related carboxylic acids and general, authoritative laboratory safety practices.[1] It is imperative to treat this compound as potentially hazardous and to conduct a thorough, institution-specific risk assessment before commencing any work.
Inferred Hazard Assessment: A Proactive Stance on Safety
Given its structure as a substituted carboxylic acid, we must anticipate potential hazards based on analogous compounds.[1][2] Chemicals like 2,2-Dimethyl-3-phenylpropanoic acid and other substituted propanoic acids are known to cause skin, eye, and respiratory irritation, and can be harmful if swallowed.[3][4][5][6] This proactive assessment forms the logical basis for the stringent protective measures outlined below.
The causality is clear: the potential for this compound to be an irritant and acutely toxic necessitates a multi-layered defense strategy, centered on robust Personal Protective Equipment (PPE).
Core Directive: Your Personal Protective Equipment (PPE) Mandate
PPE is your primary barrier against exposure.[11][12] It is not optional. The selection of specific PPE is directly dictated by the anticipated hazards of skin/eye contact, inhalation, and ingestion.
Table 2: Recommended PPE for Handling 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic Acid
PPE Category
Recommended Equipment
Rationale and Best Practices
Eye and Face Protection
Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when splash potential is high.[13]
The inferred H319 (Causes serious eye irritation) classification means that standard safety glasses are insufficient.[3][9] Goggles provide a seal around the eyes to protect from dust and splashes. A face shield adds a critical layer of protection during bulk transfers or when reacting the compound.
Skin Protection
Nitrile rubber gloves (inspect before each use).[3][14] A flame-resistant lab coat, fully buttoned.[11][12] Long pants and closed-toe shoes are mandatory.[12][15]
Carboxylic acids can be corrosive or irritating to the skin (inferred H315).[2][9] Nitrile gloves offer good resistance to a range of chemicals. Contaminated gloves must be removed without touching the outer surface and disposed of as chemical waste.[14] A lab coat protects your skin and personal clothing from contamination.[12]
Respiratory Protection
All work with the solid compound should be performed in a certified chemical fume hood to minimize inhalation.[13][16] If a fume hood is unavailable and dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) is required.[14]
The potential for respiratory irritation (inferred H335) makes controlling airborne particulates essential.[3][9] Engineering controls like a fume hood are the most effective method. A respirator is a necessary backup when these controls are not feasible.
Operational and Disposal Plan: A Step-by-Step Protocol
Adherence to a strict, repeatable workflow is essential for minimizing risk and ensuring experimental integrity.
Preparation and Handling
Pre-Operation Safety Check : Before handling, ensure the chemical fume hood is operational and certified.[1] Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[9][16]
Don PPE : Put on all required PPE as detailed in Table 2.
Work Area Decontamination : Wipe down the work surface within the fume hood with a suitable solvent (e.g., 70% ethanol) to ensure it is free of contaminants.
Handling the Solid :
Conduct all weighing and transfers of the solid compound inside the fume hood to contain dust.
Use a spatula for transfers. Avoid creating dust clouds.
Keep the container tightly sealed when not in use.[13][16]
Preparing Solutions :
Add the solid acid to the solvent slowly.
Be aware that some reactions with solvents can be exothermic.
If mixing with bases, do so cautiously as this is a neutralization reaction that can generate heat.[2]
Disposal Plan: A Cradle-to-Grave Responsibility
Chemical waste must be handled with as much care as the parent compound. Never dispose of this chemical or its waste down the drain.[17]
Waste Segregation : Collect all waste containing 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid (including rinsate and contaminated solids) in a dedicated, properly labeled hazardous waste container.[12][17] The container should be made of a non-reactive material.[12]
Container Labeling : Label the waste container clearly with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Harmful if Swallowed).[11]
Contaminated Materials : Dispose of all contaminated disposable PPE, such as gloves and weigh boats, as hazardous chemical waste in the designated solid waste container.[17]
Final Disposal : Store the sealed waste container in a designated satellite accumulation area.[17] Arrange for pickup and disposal through your institution's licensed hazardous waste management service.[17]
Integrated Workflow Diagram
The following diagram illustrates the complete, self-validating workflow for safely handling 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid.
Caption: Safe handling workflow for 3-(3,4-Dimethylphenyl)-2,2-dimethylpropanoic acid.
References
Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. [Link]
Environmental Health & Safety. (2026, February 16). Safe Lab Practices. [Link]
University of California, Los Angeles. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [Link]
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. [Link]
BASF. (2022, November 1). Safety data sheet: Lupro-Cid®. [Link]
National Center for Biotechnology Information. GHS Classification Summary. [Link]
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
National Center for Biotechnology Information. (2021). GHS Classification Summary (Rev.9, 2021). [Link]
ChemSafetyPro. (2018, March 6). GHS Classification Criteria for Acute Toxicity. [Link]
NextSDS. 3-HYDROXY-2,2-DIMETHYL-3-(4-METHYLPHENYL)PROPANOIC ACID — Chemical Substance Information. [Link]
University of Wisconsin–Madison. Safe Handling of Pyrophoric (PP) Reagents. [Link]